Product packaging for (2S)-1,1-dimethoxypropan-2-amine(Cat. No.:CAS No. 55707-41-0)

(2S)-1,1-dimethoxypropan-2-amine

Cat. No.: B042682
CAS No.: 55707-41-0
M. Wt: 119.16 g/mol
InChI Key: GZOKAVHTSXSLNB-BYPYZUCNSA-N
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Description

(2S)-1,1-dimethoxypropan-2-amine is a chiral, enantiomerically pure amine that serves as a versatile and critical building block in synthetic organic chemistry and medicinal chemistry research. Its primary value lies in its stereochemical integrity, where the (S)-configuration at the chiral center provides a defined three-dimensional structure for the stereoselective synthesis of complex molecules. This compound features a protected aldehyde moiety in the form of a dimethyl acetal, which enhances its stability while allowing for subsequent deprotection and functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO2 B042682 (2S)-1,1-dimethoxypropan-2-amine CAS No. 55707-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1,1-dimethoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOKAVHTSXSLNB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties of (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This section summarizes the known and predicted physical properties of 1,1-dimethoxypropan-2-amine. These values serve as a close approximation for the (2S) enantiomer.

Table 1: Quantitative Physical Property Data
PropertyValue
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
Boiling Point 149.3°C at 760 mmHg[1]
Density 0.929 g/cm³[1]
Flash Point 44.1°C[1]
Vapor Pressure 4.06 mmHg at 25°C[1]
pKa (Predicted) 7.00 ± 0.10[1]
LogP 0.65280[1]
Refractive Index Not available
Optical Rotation, [α]ᴅ Not available for (2S) enantiomer

Experimental Protocols for Property Determination

The following sections detail standardized laboratory protocols for measuring the key physical properties of a liquid amine like (2S)-1,1-dimethoxypropan-2-amine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique requiring a small sample volume.[2]

Apparatus:

  • Thiele tube

  • Thermometer (0-200°C range)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

  • Rubber band or wire for attachment

Procedure:

  • Add a few milliliters of the sample liquid into the small test tube.

  • Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end facing up.[3][4]

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the assembly into the Thiele tube, which should be filled with mineral oil to a level above the side arm.

  • Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform temperature distribution.

  • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end.

  • Once a vigorous and continuous stream of bubbles is observed, remove the heat source.

  • The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[2] Record this temperature.

Boiling_Point_Workflow A Prepare Sample: Fill small test tube with liquid. Insert inverted capillary tube. B Assemble Apparatus: Attach tube to thermometer. Place assembly in Thiele tube. A->B Setup C Heating: Gently heat the side arm of the Thiele tube. Observe for a continuous stream of bubbles. B->C Process D Cooling & Observation: Remove heat source. Record temperature when liquid enters capillary. C->D Measurement E Result: Recorded temperature is the boiling point. D->E Finalization

Boiling Point Determination Workflow
Determination of Density

Density is the mass of a substance per unit volume (d = m/V). It is typically measured using a pycnometer or by the direct mass/volume method with a graduated cylinder and balance.[5]

Apparatus:

  • Digital balance (accurate to at least 0.001 g)

  • Graduated cylinder or volumetric flask (e.g., 10 mL)[6]

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.[7]

  • Carefully add a specific volume of the sample liquid (e.g., 5.0 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

  • Measure and record the combined mass of the graduated cylinder and the liquid.[6]

  • Subtract the mass of the empty cylinder from the combined mass to determine the mass of the liquid.[7]

  • Calculate the density using the formula: Density = Mass / Volume.

  • Record the temperature at which the measurement was taken, as density is temperature-dependent.[5]

Density_Measurement_Workflow A Step 1: Mass of Empty Cylinder Weigh a clean, dry graduated cylinder. Record mass (m1). B Step 2: Add Sample Add a precise volume (V) of the liquid. Record the volume. A->B Preparation C Step 3: Mass of Cylinder + Sample Weigh the cylinder with the liquid. Record total mass (m2). B->C Measurement D Step 4: Calculation Calculate liquid mass: m = m2 - m1. Calculate density: d = m / V. C->D Analysis E Result: Calculated density (g/mL). D->E Finalization

Density Measurement Workflow
Determination of Optical Rotation

Optical rotation is the angle to which a chiral compound rotates the plane of polarized light. This property is unique to chiral molecules and is measured using a polarimeter.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube), typically 1 dm in length[8]

  • Volumetric flask and pipette

  • Analytical balance

  • Solvent (e.g., chloroform, ethanol)

Procedure:

  • Prepare the Sample: Accurately weigh a known mass of the chiral compound and dissolve it in a precise volume of a suitable solvent to achieve a known concentration (c) in g/mL.[8]

  • Calibrate the Polarimeter: Turn on the polarimeter and allow the light source to warm up. Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument. Zero the reading.[8]

  • Measure the Sample: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

  • Place the sample cell in the polarimeter and record the observed optical rotation (α) in degrees.[8] Also, note the temperature and the wavelength of light used (typically the sodium D-line, 589 nm).

  • Calculate Specific Rotation [α]: Use Biot's law to calculate the specific rotation, which normalizes the value for concentration and path length.[9]

    • [α] = α / (l × c)

    • Where:

      • α = observed rotation (degrees)

      • l = path length of the cell (decimeters, dm)

      • c = concentration (g/mL)

Optical_Rotation_Workflow A Sample Preparation: Accurately prepare a solution of known concentration (c) in a suitable solvent. B Instrument Calibration: Fill polarimeter cell with pure solvent (blank). Zero the instrument. A->B Step 1 C Measurement: Fill cell with sample solution. Record observed rotation (α). B->C Step 2 D Calculation (Biot's Law): Calculate specific rotation: [α] = α / (l × c) C->D Step 3 E Result: Specific rotation [α] in degrees. D->E Step 4

Optical Rotation Measurement Workflow

References

Synthesis of (2S)-1,1-dimethoxypropan-2-amine from L-Alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of (2S)-1,1-dimethoxypropan-2-amine, a chiral building block of interest in pharmaceutical and organic synthesis, starting from the readily available amino acid L-alanine. The synthesis involves a multi-step sequence including protection of the amino group, modification of the carboxylic acid moiety, and subsequent deprotection. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The conversion of L-alanine to this compound necessitates a sequence of chemical transformations. A logical and commonly employed strategy involves the following key steps:

  • N-Protection: The amino group of L-alanine is first protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.[1][2]

  • Reduction to Amino Alcohol: The carboxylic acid functionality of N-Boc-L-alanine is reduced to a primary alcohol to yield N-Boc-L-alaninol.

  • Oxidation to Amino Aldehyde: The resulting N-Boc-L-alaninol is then oxidized to the corresponding aldehyde, N-Boc-L-alaninal.

  • Acetal Formation: The aldehyde is converted to its dimethyl acetal, yielding (S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate. This reaction must be performed under conditions that do not cleave the acid-sensitive Boc protecting group.

  • Deprotection: Finally, the Boc protecting group is removed to afford the target compound, this compound.[1]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Alanine L-Alanine Boc_Alanine N-Boc-L-Alanine Alanine->Boc_Alanine Boc₂O, Base Boc_Alaninol N-Boc-L-Alaninol Boc_Alanine->Boc_Alaninol Reduction Boc_Alaninal N-Boc-L-Alaninal Boc_Alaninol->Boc_Alaninal Oxidation Boc_Acetal (S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate Boc_Alaninal->Boc_Acetal CH(OCH₃)₃, H⁺ Final_Product This compound Boc_Acetal->Final_Product Deprotection (Acid)

Caption: Overall synthetic workflow from L-alanine to the target compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Boc-L-Alanine

Protocol:

  • Dissolve L-alanine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for instance, sodium hydroxide, to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours or overnight until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a suitable acid (e.g., cold aqueous HCl) to a pH of approximately 2-3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine.

Parameter Value Reference
Starting MaterialL-Alanine[2][3][4]
ReagentDi-tert-butyl dicarbonate (Boc₂O)[1]
BaseSodium hydroxide[1]
SolventDioxane/Water[1]
Typical Yield>95%General Knowledge
Step 2: Synthesis of N-Boc-L-Alaninol

Protocol:

  • To a solution of N-Boc-L-alanine in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent. A common method involves the formation of a mixed anhydride followed by reduction with sodium borohydride.[5]

  • Add ethyl chloroformate dropwise to the stirred solution, followed by a tertiary amine base like N-methylmorpholine, while maintaining the temperature at 0 °C.

  • After stirring for a short period, filter the reaction mixture to remove the precipitated salt.

  • To the filtrate, add a solution of sodium borohydride in water dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the careful addition of a weak acid (e.g., aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give N-Boc-L-alaninol.[6][7][8]

Parameter Value Reference
Starting MaterialN-Boc-L-Alanine[5]
Reagent 1Ethyl chloroformate[5]
Reagent 2Sodium borohydride (NaBH₄)[5]
SolventTetrahydrofuran (THF)[5]
Typical Yield70-85%[5]
Step 3: Synthesis of N-Boc-L-Alaninal

Protocol:

  • A mild oxidation procedure is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. The Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are suitable methods.

  • Swern Oxidation: In a typical procedure, add oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at low temperature (e.g., -78 °C).

  • To this activated DMSO species, add a solution of N-Boc-L-alaninol in DCM.

  • After a short stirring period, add a hindered base such as triethylamine.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Extract the product, wash the organic layer, dry, and concentrate to afford N-Boc-L-alaninal.[9]

Parameter Value Reference
Starting MaterialN-Boc-L-Alaninol[10][11]
ReagentOxalyl chloride, DMSO, Triethylamine[11]
SolventDichloromethane (DCM)[10]
Typical Yield80-95%General Knowledge
Step 4: Synthesis of (S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate

Protocol:

  • Dissolve N-Boc-L-alaninal in methanol.

  • Add trimethyl orthoformate as a dehydrating agent.

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. It is crucial to use a catalytic amount to avoid premature deprotection of the Boc group.[12][13][14]

  • Stir the reaction at room temperature until the formation of the acetal is complete (monitored by TLC or GC-MS).

  • Neutralize the acid catalyst with a base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure and purify the residue, for example, by column chromatography, to obtain the desired N-Boc protected amino acetal.

Parameter Value Reference
Starting MaterialN-Boc-L-Alaninal[13][14]
ReagentMethanol, Trimethyl orthoformate[12]
Catalystp-Toluenesulfonic acid (catalytic)[12]
Typical Yield85-95%General Knowledge
Step 5: Synthesis of this compound (Deprotection)

Protocol:

  • Dissolve the (S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).[1]

  • Stir the reaction mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The product is typically obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, the salt can be neutralized with a base and extracted.

Parameter Value Reference
Starting Material(S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate[1]
ReagentTrifluoroacetic acid (TFA) or HCl in dioxane[1]
SolventDichloromethane or Dioxane[1]
Typical Yield>90%General Knowledge

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and the key transformations involved in the synthesis.

Logical_Relationships cluster_0 Functional Group Transformations cluster_1 Protecting Group Strategy Carboxylic_Acid Carboxylic Acid (-COOH) Primary_Alcohol Primary Alcohol (-CH₂OH) Carboxylic_Acid->Primary_Alcohol Reduction Aldehyde Aldehyde (-CHO) Primary_Alcohol->Aldehyde Oxidation Acetal Dimethyl Acetal (-CH(OCH₃)₂) Aldehyde->Acetal Acetalization Free_Amine Free Amine (-NH₂) Protected_Amine Protected Amine (-NHBoc) Free_Amine->Protected_Amine Protection Protected_Amine->Free_Amine Deprotection

Caption: Key chemical transformations and protecting group manipulations.

This guide provides a robust framework for the synthesis of this compound from L-alanine. Researchers should optimize the reaction conditions and purification procedures for each step based on their specific laboratory settings and desired scale. Standard laboratory safety precautions should be followed throughout the synthesis.

References

A Technical Guide to the Predicted Spectroscopic Data of (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2S)-1,1-dimethoxypropan-2-amine. It is designed for researchers, scientists, and professionals in drug development who may be working with this or structurally similar chiral amines.

Predicted Spectroscopic Data

The structure of this compound is as follows:

The predicted data has been organized into tables for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.1Doublet3H-CH(NH₂)CH₃
~ 1.5 - 2.0Broad Singlet2H-NH₂
~ 2.8 - 3.0Multiplet1H-CH (NH₂)CH₃
~ 3.3Singlet6H-OCH₃
~ 4.1Doublet1H-CH (OCH₃)₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 18-CH(NH₂) C H₃
~ 50C H(NH₂)CH₃
~ 55-O C H₃
~ 105C H(OCH₃)₂

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H Stretch (Primary Amine)
2850 - 3000StrongC-H Stretch (Alkyl)
1590 - 1650MediumN-H Bend (Primary Amine)
1050 - 1150StrongC-O Stretch (Acetal)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
119[M]⁺ (Molecular Ion)
104[M - CH₃]⁺
88[M - OCH₃]⁺
75[CH(OCH₃)₂]⁺
44[CH(NH₂)CH₃]⁺

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid amine sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters for a ¹H spectrum include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Typical parameters for a ¹³C spectrum include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Calibrate the chemical shifts relative to the internal standard or the residual solvent peak.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

    • A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often results in a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for a dimethoxypropanamine isomer.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (Dissolve/Dilute) NMR NMR Spectroscopy Prep->NMR Analyze IR IR Spectroscopy Prep->IR Analyze MS Mass Spectrometry Prep->MS Analyze ProcNMR Process NMR Data NMR->ProcNMR ProcIR Process IR Data IR->ProcIR ProcMS Process MS Data MS->ProcMS Analysis Structural Elucidation ProcNMR->Analysis Interpret ProcIR->Analysis Interpret ProcMS->Analysis Interpret

A general workflow for spectroscopic analysis.

Mass_Spectrometry_Fragmentation MolIon [C₅H₁₃NO₂]⁺ m/z = 119 Frag1 [C₄H₁₀NO₂]⁺ m/z = 104 MolIon->Frag1 - •CH₃ Frag2 [C₄H₁₀NO]⁺ m/z = 88 MolIon->Frag2 - •OCH₃ Frag3 [C₃H₇O₂]⁺ m/z = 75 MolIon->Frag3 α-cleavage Frag4 [C₂H₆N]⁺ m/z = 44 MolIon->Frag4 α-cleavage

A plausible MS fragmentation pathway.

Technical Guide: (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,1-dimethoxypropan-2-amine is a chiral amine of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. Its stereochemistry and functional groups make it a valuable synthon for creating complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

It is important to note that while the racemic mixture, 1,1-dimethoxypropan-2-amine, is assigned the CAS number 57390-38-2 , a specific CAS number for the (2S)-enantiomer is not readily found in public databases.[1] This guide will therefore focus on the properties of the racemate and relevant synthetic methodologies for obtaining the enantiomerically pure form. For comparative purposes, data for the closely related chiral compound, (S)-(+)-1-methoxy-2-propylamine, is also included.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,1-dimethoxypropan-2-amine and the related (S)-(+)-1-methoxy-2-propylamine. Data for the specific (2S)-enantiomer is expected to be very similar to the racemate, with the exception of optical activity.

Property1,1-Dimethoxypropan-2-amine (Racemate)(S)-(+)-1-methoxy-2-propylamine
CAS Number 57390-38-2[1]99636-32-5
Molecular Formula C5H13NO2[1]C4H11NO
Molecular Weight 119.16 g/mol [1]89.14 g/mol
Boiling Point 149.3°C at 760 mmHg[1]92-94°C at 68 mmHg
Density 0.929 g/cm³[1]0.844 g/cm³
Flash Point 44.1°C[1]9°C
Water Solubility Not specified, but likely solubleFully miscible
Appearance Not specifiedColorless to light yellow liquid

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through asymmetric synthesis or by resolution of the racemic mixture. A common precursor for the racemic synthesis is 1,1-dimethoxypropan-2-one (CAS: 6342-56-9).

Experimental Protocol: Reductive Amination of 1,1-dimethoxypropan-2-one (Racemic)

This protocol describes a general procedure for the synthesis of 1,1-dimethoxypropan-2-amine via reductive amination of the corresponding ketone.

Materials:

  • 1,1-dimethoxypropan-2-one

  • Ammonia (or an ammonium salt such as ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

  • An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid and base for workup (e.g., HCl, NaOH)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Dissolve 1,1-dimethoxypropan-2-one in the chosen solvent in a reaction vessel.

  • Add the ammonia source. If using ammonia gas, it can be bubbled through the solution. If using an ammonium salt, it should be added directly to the mixture.

  • Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding an aqueous acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Make the aqueous layer basic by adding a concentrated base solution (e.g., NaOH) until a pH greater than 10 is achieved.

  • Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure to yield the crude 1,1-dimethoxypropan-2-amine.

  • The crude product can be purified by distillation.

Strategies for Enantioselective Synthesis

Achieving the desired (2S)-enantiomer requires an asymmetric approach. Two common strategies are:

  • Chiral Auxiliary-Mediated Synthesis: The ketone precursor can be reacted with a chiral auxiliary to form a chiral imine or enamine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the desired chiral amine.

  • Biocatalytic Reductive Amination: The use of enzymes, such as amine dehydrogenases (AmDHs) or transaminases, can provide a highly enantioselective route to the desired amine. For example, a transaminase can be used to convert 1,1-dimethoxypropan-2-one to this compound using a suitable amine donor.

Applications in Drug Development

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals. The this compound moiety can be incorporated into larger molecules to impart specific stereochemistry, which is often crucial for biological activity and selectivity. The amine group provides a handle for further chemical modifications, such as amide bond formation, alkylation, or arylation, allowing for the construction of diverse molecular scaffolds.

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the precursor to the potential application of this compound in drug discovery.

G cluster_synthesis Synthesis cluster_application Drug Development A 1,1-dimethoxypropan-2-one B Asymmetric Reductive Amination (e.g., Biocatalysis) A->B C This compound B->C D Chemical Modification (e.g., Amide Coupling) C->D E Lead Compound Synthesis D->E F Biological Screening E->F G Lead Optimization F->G

Caption: Synthetic workflow and application in drug discovery.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) for 1,1-dimethoxypropan-2-amine (CAS 57390-38-2).

References

Safety Data Sheet for (2S)-1,1-dimethoxypropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for the specific enantiomer (2S)-1,1-dimethoxypropan-2-amine is not publicly available. This guide has been compiled using safety data for the racemic mixture, 1,1-dimethoxypropan-2-amine (CAS 57390-38-2), and structurally related compounds. The information provided herein should be used as a reference and is not a substitute for a manufacturer-provided SDS. All laboratory work should be conducted under the supervision of a qualified professional, adhering to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is a chiral organic compound. Due to the lack of specific data for the (2S)-enantiomer, the following information is provided for the racemic mixture, 1,1-dimethoxypropan-2-amine.

PropertyValueSource
CAS Number 57390-38-2LookChem[1]
Molecular Formula C5H13NO2LookChem[1]
Molecular Weight 119.16 g/mol LookChem[1]
Boiling Point 149.3°C at 760 mmHgLookChem[1]
Flash Point 44.1°CLookChem[1]
Density 0.929 g/cm³LookChem[1]
Vapor Pressure 4.06 mmHg at 25°CLookChem[1]
Hazard Identification and GHS Classification

Anticipated GHS Classification (based on 1,3-dimethoxypropan-2-amine):

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]

  • Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[2]

  • Serious Eye Damage/Eye Irritation: Category 1 (Implied by H314)[2]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2]

  • H314: Causes severe skin burns and eye damage.[2]

Precautionary Statements: A comprehensive list of precautionary statements is not available. However, standard precautions for flammable and corrosive liquids should be followed. This includes, but is not limited to:

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3]

  • Keep container tightly closed.[3]

  • Ground/bond container and receiving equipment.[3]

  • Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Store in a well-ventilated place. Keep cool.[3]

First-Aid Measures

The following first-aid protocols are general recommendations and should be adapted based on the specific exposure and available medical resources.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocol for First-Aid Response: No specific experimental protocols for first-aid measures were found in the search results. The provided measures are standard chemical first-aid procedures.

Fire-Fighting Measures
PropertyRecommendation
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
Specific Hazards from Combustion May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.
Special Protective Equipment for Firefighters Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocol for Fire-Fighting Suitability: No experimental protocols for determining suitable extinguishing media were found. The recommendations are based on general chemical fire-fighting guidelines for flammable liquids.

Handling and Storage
AspectProcedure
Handling Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Keep away from sources of ignition. Take precautionary measures against static discharge.[3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep away from heat, sparks, and flame.
Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.[3]
Skin Protection Wear compatible chemical-resistant gloves, a lab coat, and other protective clothing as necessary to prevent skin contact.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if ventilation is inadequate or if exposure limits are exceeded.

Visualizations

GHS_Safety_Protocol cluster_exposure Exposure Event cluster_first_aid First-Aid Response cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Rinse_Skin Rinse Skin with Water Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth (Do NOT Induce Vomiting) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First-aid response workflow for exposure to this compound.

Fire_Response_Workflow cluster_fire Fire Incident cluster_extinguishing Extinguishing Actions cluster_hazards Associated Hazards Fire Fire Involving the Substance Extinguishing_Media Use Water Spray, Dry Chemical, CO2, or Alcohol-Resistant Foam Fire->Extinguishing_Media Protective_Gear Wear SCBA and Full Protective Gear Fire->Protective_Gear Toxic_Fumes Toxic Fumes (CO, CO2, NOx) Fire->Toxic_Fumes may produce

References

Navigating the Chiral Landscape: A Technical Guide to the Commercial Availability and Synthesis of (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the commercial availability, properties, and potential synthetic routes for (2S)-1,1-dimethoxypropan-2-amine, a chiral amine of interest in synthetic chemistry and drug development. While direct commercial sources for this specific enantiomer are scarce, this document provides a comprehensive overview of the commercially available racemic mixture and explores methodologies for obtaining the enantiopure (S)-form.

Commercial Availability: The Racemic Precursor

Direct commercial availability of the stereospecific compound, this compound, is not readily found through standard chemical suppliers. However, its racemic form, 1,1-dimethoxypropan-2-amine (CAS No: 57390-38-2), also known as 2-aminopropionaldehyde dimethyl acetal, is commercially available. This racemate serves as a primary precursor for obtaining the desired (S)-enantiomer through chiral separation or as a starting point for developing stereoselective synthetic methods.

Several chemical suppliers offer the racemic 1,1-dimethoxypropan-2-amine. The table below summarizes the available quantitative data from various suppliers.

SupplierProduct NameCAS No.PurityMolecular FormulaMolecular Weight ( g/mol )
AK Scientific1,1-Dimethoxypropan-2-amine57390-38-299%C5H13NO2119.16
LookChem1,1-Dimethoxypropan-2-amine57390-38-299%C5H13NO2119.164

Table 1: Commercial Suppliers of Racemic 1,1-dimethoxypropan-2-amine

Physicochemical Properties of 1,1-dimethoxypropan-2-amine

Understanding the physicochemical properties of the racemate is crucial for its handling, reaction setup, and separation processes.

PropertyValue
Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
Boiling Point 149.3°C at 760 mmHg
Density 0.929 g/cm³
Flash Point 44.1°C
Vapor Pressure 4.06 mmHg at 25°C
pKa 7.00 ± 0.10 (Predicted)
LogP 0.65280
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Table 2: Physicochemical Properties of 1,1-dimethoxypropan-2-amine [1]

Pathways to Enantiopurity: Synthesis and Separation

Given the limited direct commercial availability of this compound, researchers have two primary avenues to obtain this specific enantiomer: stereoselective synthesis or chiral resolution of the racemic mixture.

Conceptual Stereoselective Synthesis

A plausible synthetic route to this compound involves the asymmetric reduction of an appropriate prochiral precursor. One such conceptual pathway is the asymmetric reductive amination of 1,1-dimethoxypropan-2-one.

1,1-dimethoxypropan-2-one 1,1-dimethoxypropan-2-one Prochiral_Imine Prochiral Imine Intermediate 1,1-dimethoxypropan-2-one->Prochiral_Imine NH₃ This compound This compound Prochiral_Imine->this compound Asymmetric Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Chiral Phosphine Ligand + Metal) Chiral_Catalyst->Prochiral_Imine H2_NH3 H₂, NH₃ H2_NH3->Prochiral_Imine

Figure 1: Conceptual workflow for the stereoselective synthesis of this compound via asymmetric reductive amination.

Experimental Protocol: Conceptual Asymmetric Reductive Amination

  • Imination: In a reaction vessel under an inert atmosphere, dissolve 1,1-dimethoxypropan-2-one in an appropriate solvent (e.g., methanol). Add a source of ammonia (e.g., ammonia in methanol) and stir at room temperature to form the corresponding prochiral imine in situ.

  • Catalyst Preparation: In a separate vessel, prepare the chiral catalyst by reacting a suitable metal precursor (e.g., a rhodium or iridium complex) with a chiral phosphine ligand.

  • Asymmetric Reduction: Introduce the prepared chiral catalyst to the imine solution. Pressurize the reaction vessel with hydrogen gas and heat to the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of the imine and the enantiomeric excess of the product.

  • Work-up and Purification: Upon completion, cool the reaction, vent the hydrogen gas, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield the enantiomerically enriched this compound.

Chiral Resolution of Racemic 1,1-dimethoxypropan-2-amine

An alternative to de novo synthesis is the separation of the two enantiomers from the commercially available racemic mixture. This can be achieved through various chiral resolution techniques, most commonly by forming diastereomeric salts with a chiral resolving agent.

Racemic_Amine Racemic 1,1-dimethoxypropan-2-amine ((R)- and (S)-enantiomers) Diastereomeric_Salts Formation of Diastereomeric Salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid) Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Liberation Liberation of Free Amine (Base Treatment) Separated_Salts->Liberation S_Amine This compound Liberation->S_Amine R_Amine (2R)-1,1-dimethoxypropan-2-amine Liberation->R_Amine

Figure 2: Logical workflow for the chiral resolution of racemic 1,1-dimethoxypropan-2-amine using a chiral resolving agent.

Experimental Protocol: Conceptual Chiral Resolution

  • Salt Formation: Dissolve the racemic 1,1-dimethoxypropan-2-amine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The solubility of the two diastereomeric salts will differ, allowing for fractional crystallization. One diastereomer will preferentially crystallize out of the solution.

  • Isolation: Isolate the crystallized diastereomeric salt by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat it with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine.

  • Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent to yield the enantiopure this compound. The purity and enantiomeric excess should be confirmed using appropriate analytical techniques such as chiral HPLC or GC.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are found in various biologically active molecules and chiral auxiliaries. Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The related compound, aminoacetaldehyde dimethyl acetal, is a known intermediate in the synthesis of several bioactive molecules, including proline analogs and the anti-parasitic drug praziquantel. This suggests that this compound could serve as a valuable chiral intermediate in the development of novel therapeutic agents and other functional molecules.

Conclusion

The direct commercial availability of this compound is limited. However, its racemic form is commercially accessible and serves as a viable starting material. Researchers and drug development professionals can obtain the desired (S)-enantiomer through established methodologies such as stereoselective synthesis or chiral resolution. The conceptual protocols and workflows provided in this guide offer a starting point for developing practical laboratory procedures to access this valuable chiral building block. As the demand for enantiopure compounds in pharmaceutical and materials science continues to grow, the development of efficient and scalable routes to molecules like this compound will be of significant importance.

References

The Synthetic Utility of (2S)-1,1-Dimethoxypropan-2-amine: A Chiral Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(2S)-1,1-dimethoxypropan-2-amine , a chiral amine derived from the natural amino acid L-alanine, serves as a crucial stereodefined component in the synthesis of high-value agrochemicals. Its primary and most well-documented application is as a key chiral building block in the industrial production of the herbicide Dimethenamid-P. This in-depth technical guide explores the applications of this compound, with a focus on its role in asymmetric synthesis, providing detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction to Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. They can function in two primary ways: as chiral auxiliaries or as chiral building blocks . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. In contrast, a chiral building block is a stereochemically pure molecule that is permanently incorporated into the final product, contributing its inherent chirality to the target structure. While the application of this compound as a removable chiral auxiliary is not extensively documented in the literature, its utility as a potent chiral building block is well-established.

Core Application: Synthesis of Dimethenamid-P

The most significant industrial application of this compound is in the synthesis of Dimethenamid-P, the herbicidally active (S)-enantiomer of dimethenamid.[1] This chloroacetamide herbicide is effective for the control of annual grasses and broadleaf weeds in various crops.[2] The use of the enantiomerically pure form significantly reduces the environmental load of the herbicide.

The synthesis involves the reaction of this compound with 2,4-dimethyl-3-hydroxythiophene, followed by acylation with chloroacetyl chloride.[2][3] A key advantage of this route is the retention of the stereochemical integrity of the chiral amine throughout the synthesis.[2]

Synthesis of this compound

The chiral building block itself is synthesized from the readily available chiral pool starting material, L-alanine. The process involves the reduction of the carboxylic acid functionality followed by methylation of the resulting primary alcohol.[2]

G cluster_synthesis Synthesis of this compound L-Alanine L-Alanine Reduction Reduction L-Alanine->Reduction (2S)-2-aminopropan-1-ol (2S)-2-aminopropan-1-ol Reduction->(2S)-2-aminopropan-1-ol Methylation Methylation (2S)-2-aminopropan-1-ol->Methylation This compound This compound Methylation->this compound

Synthesis of the chiral building block.
Synthesis of Dimethenamid-P

The subsequent reaction pathway to Dimethenamid-P involves the formation of an enamine intermediate followed by N-acylation.

G cluster_dimethenamid Synthesis of Dimethenamid-P Chiral_Amine This compound Condensation Condensation Chiral_Amine->Condensation Thiophene 2,4-dimethyl-3-hydroxythiophene Thiophene->Condensation Intermediate (1S,aRS)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine Condensation->Intermediate Acylation Acylation Intermediate->Acylation DimethenamidP Dimethenamid-P Acylation->DimethenamidP Chloroacetyl_Chloride Chloroacetyl chloride Chloroacetyl_Chloride->Acylation

Final steps to Dimethenamid-P.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent conversion to an intermediate in the Dimethenamid-P synthesis, as derived from patent literature.[2]

Table 1: Synthesis of this compound

StepReactantsReagentsProductYieldOptical Purity (ee)
1Methyl L-alanine hydrochlorideSodium borohydride(2S)-1-hydroxypropyl-2-amineNot explicitly stated>95%
2(2S)-1-hydroxypropyl-2-amineSodium hydride, Dimethyl sulfate(2S)-1-methoxy-propyl-2-amineNot explicitly stated>95%

Table 2: Synthesis of Dimethenamid-P Intermediate

ReactantsReagentsProductYieldOptical Purity (ee)
2,4-dimethyl-3-hydroxythiophene, (2S)-1-methoxypropyl-2-amineConcentrated hydrochloric acid(1S,aRS)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine~23% (based on thiophene)Up to 95%

Experimental Protocols

The following are detailed experimental procedures adapted from the patent literature for the synthesis of this compound and its subsequent reaction to form a key intermediate for Dimethenamid-P.[2]

Synthesis of (2S)-1-hydroxypropyl-2-amine
  • A 10 L reaction vessel is charged with 570 ml of water, 1500 ml of ethanol, and 444 g of sodium borohydride.

  • To this solution, a solution of 418 g (3 mol) of methyl L-alanine hydrochloride in 570 ml of water and 750 ml of ethanol is added dropwise.

  • The reaction temperature is maintained between +50°C and +55°C.

  • After complete addition, the reaction mixture is refluxed until hydrogen gas evolution ceases.

  • The hot mixture is decanted and filtered.

  • Most of the ethanol is removed by evaporation, ensuring the product does not distill off as an azeotrope.

Synthesis of (2S)-1-methoxy-propyl-2-amine
  • A round-bottom flask is charged with 25 g of (2S)-1-hydroxypropyl-2-amine and 100 ml of dry ether.

  • To this suspension, 10 g of sodium hydride (80% suspension in oil) is added in portions of 0.5 g with cooling.

  • After the addition is complete, a solution of 40 g of dimethyl sulfate in 70 ml of ether is added dropwise at a temperature below 20°C.

  • A solution of 30 ml of concentrated hydrochloric acid in 20 ml of water is slowly added to the stirred solution.

  • The solvents are evaporated to give crude (2S)-1-methoxy-propyl-2-amine as the hydrochloride salt.

  • The hydrochloride salt is suspended in dichloromethane and treated with 60 g of potassium carbonate.

  • This suspension is refluxed in a Dean-Stark trap.

  • Evaporation of the solvent at normal pressure followed by distillation at +95°C yields (2S)-1-methoxy-propyl-2-amine as an oil with a chemical purity of 80% and an enantiomeric excess of >95%.

Synthesis of (1S,aRS)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine
  • To a stirred solution of 14.2 g (100 mmol) of 2,4-dimethyl-3-hydroxythiophene in 100 ml of toluene, 15.1 g (170 mmol) of (2S)-methoxy-propyl-2-amine (ee >96%) is added.

  • Subsequently, 6.6 g (65 mmol) of concentrated hydrochloric acid is added dropwise.

  • After 10 minutes, the mixture is placed in an autoclave and heated to +200°C for 3 hours, reaching a pressure of 6 bar.

  • After cooling, the mixture is distilled. Fractions boiling between +112°C and 123°C at 30 mbar are collected and diluted with diethyl ether.

  • The combined organic phases are washed with a diluted sodium hydroxide solution.

  • Standard workup procedures yield 4.0 g of (1S,aRS)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine as a yellow oil.

Conclusion

This compound stands out as a valuable chiral building block in the agrochemical industry, with its application in the stereoselective synthesis of Dimethenamid-P being a prime example of its industrial relevance. The synthetic routes to this chiral amine and its subsequent utilization leverage readily available starting materials from the chiral pool, ensuring the transfer of chirality to the final product with high fidelity. While its role as a classical, removable chiral auxiliary is not prominently featured in the scientific literature, its effectiveness as an integral chiral synthon is clearly established. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and professionals in the field of asymmetric synthesis and agrochemical development. Future research may yet uncover novel applications for this versatile chiral amine as a removable auxiliary in other stereoselective transformations.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2S)-1,1-dimethoxypropan-2-amine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,1-dimethoxypropan-2-amine, a chiral auxiliary derived from the amino acid L-alanine, serves as a versatile tool in asymmetric synthesis. Its utility lies in the temporary introduction of a stereogenic center that can effectively control the stereochemical outcome of reactions at a prochiral center. The acetal functionality provides stability under various reaction conditions, while the amine group allows for the formation of imines, which can then undergo diastereoselective transformations. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

These application notes provide an overview of the potential applications of this compound as a chiral auxiliary, focusing on diastereoselective alkylation of imine derivatives. The protocols provided are based on established methodologies for analogous chiral α-amino aldehyde acetals and serve as a starting point for further investigation and optimization.

Key Applications

The primary application of this compound as a chiral auxiliary is in the diastereoselective synthesis of α-substituted amines. This is typically achieved through the formation of an imine with an aldehyde or ketone, followed by a nucleophilic addition or alkylation reaction. The stereocenter of the chiral auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

General Workflow for Asymmetric Alkylation:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A This compound C Imine Intermediate A->C Condensation B Aldehyde/Ketone (R-CHO) B->C E Alkylated Imine C->E Nucleophilic Addition D Organometallic Reagent (R'-M) D->E G Chiral α-Substituted Amine E->G Acidic Workup H Recovered Auxiliary E->H Simultaneous release F Hydrolysis F->G

Caption: General workflow for asymmetric alkylation using this compound.

Data Presentation

Reaction TypeSubstrate (Aldehyde)Nucleophile/Alkylating AgentDiastereomeric Ratio (d.r.)Yield (%)
Diastereoselective C-alkylation[1][2]Aromatic/AliphaticTriethylboraneGood to HighGood
Allylation[3]VariousAllyltrimethylsilaneModerate to HighGood

Note: The diastereoselectivity and yield are highly dependent on the specific substrates, reagents, and reaction conditions. Optimization is crucial to achieve high stereocontrol.

Experimental Protocols

The following protocols are generalized procedures for the key steps involved in using this compound as a chiral auxiliary in asymmetric alkylation.

Protocol 1: Formation of the Chiral Imine

This protocol describes the formation of the imine intermediate from the chiral auxiliary and an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Dehydrating agent (e.g., anhydrous magnesium sulfate, molecular sieves)

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the anhydrous solvent.

  • Add this compound (1.0 - 1.2 eq).

  • Add the dehydrating agent to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the formation of the imine is complete (monitor by TLC or GC-MS).

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation of the Chiral Imine

This protocol outlines a general procedure for the diastereoselective addition of an organometallic reagent to the chiral imine.

Materials:

  • Chiral imine from Protocol 1

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Organometallic reagent (e.g., Grignard reagent, organolithium reagent, or trialkylborane)

  • Inert atmosphere

Procedure:

  • Dissolve the crude chiral imine (1.0 eq) in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).

  • Slowly add the organometallic reagent (1.1 - 1.5 eq) to the cooled solution.

  • Stir the reaction mixture at the low temperature for the specified time, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Allow the mixture to warm to room temperature and perform an aqueous workup (e.g., extraction with an organic solvent).

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the free α-substituted amine.

Materials:

  • Crude alkylated product from Protocol 2

  • Acidic solution (e.g., aqueous HCl, acetic acid)

  • Solvent (e.g., THF, methanol)

Procedure:

  • Dissolve the crude alkylated product in a suitable solvent.

  • Add the acidic solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis of the imine and acetal groups by TLC or LC-MS.

  • Once the cleavage is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Perform an aqueous workup, including extraction of the aqueous layer with an organic solvent to remove the cleaved auxiliary.

  • The desired chiral amine can be isolated from the aqueous layer by basification and extraction or by other suitable purification methods (e.g., chromatography, crystallization).

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the key transformations and logical flow of the asymmetric synthesis process.

G cluster_synthesis Synthesis of Chiral Amine Start Start: this compound + Aldehyde Imine Imine Formation Start->Imine Alkylation Diastereoselective Alkylation Imine->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product End: Enantiomerically Enriched α-Substituted Amine Cleavage->Product G Auxiliary This compound Chiral Center Imine Imine Intermediate Prochiral Center Auxiliary->Imine Controls Stereochemistry TransitionState Diastereomeric Transition States Steric Hindrance Imine->TransitionState Nucleophilic Attack Product Diastereomeric Products Major Diastereomer TransitionState->Product Determines Ratio

References

Application Notes and Protocols: Use of (2S)-1,1-dimethoxypropan-2-amine in the Synthesis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific documented applications of (2S)-1,1-dimethoxypropan-2-amine as a chiral auxiliary or starting material in the synthesis of chiral amino acids.

Extensive searches were conducted to locate established protocols, application notes, or research articles detailing the use of this specific chiral amine for the enantioselective synthesis of amino acids. These searches, targeting a broad range of chemical synthesis and methodology databases, did not yield any relevant results.

This indicates that the use of this compound for this purpose is not a conventional or published method within the field of organic chemistry and drug development. Researchers and scientists seeking to synthesize chiral amino acids typically employ a variety of other well-established chiral auxiliaries, catalysts, and synthetic strategies.

While this compound possesses a stereocenter and functional groups that could theoretically be explored for asymmetric synthesis, there is no available data, experimental protocols, or signaling pathway information to support its application in chiral amino acid synthesis at this time.

For researchers and professionals in drug development interested in the synthesis of chiral amino acids, it is recommended to consult literature on more conventional and validated methods, such as:

  • Asymmetric Strecker Synthesis: Utilizing chiral catalysts or auxiliaries to control the stereochemistry of the addition of cyanide and an amine to an aldehyde or ketone.

  • Chiral Auxiliary-Mediated Alkylation: Employing chiral auxiliaries, such as Evans oxazolidinones, to direct the stereoselective alkylation of glycine enolates or their equivalents.

  • Enzymatic Resolution: Using enzymes to selectively resolve a racemic mixture of amino acids or their precursors.

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of dehydroamino acid derivatives using chiral metal catalysts.

  • Chiral Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts for the asymmetric alkylation of glycine Schiff bases.

Should you be interested in detailed application notes and protocols for any of these established methods, please specify your area of interest.

Application Notes and Protocols for the N-Protection of (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of (2S)-1,1-dimethoxypropan-2-amine, a key intermediate in various synthetic applications. The choice of a suitable protecting group is critical for the successful execution of multi-step syntheses, preventing unwanted side reactions of the amine functionality. This guide outlines common N-protection strategies, including the use of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

The protocols provided are based on established general procedures for amine protection and have been adapted for this compound.[1][2][3][4][5] Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Overview of Common N-Protecting Groups

The selection of an appropriate N-protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.[6][7]

Table 1: Comparison of Common N-Protecting Groups for Amines

Protecting GroupReagentTypical Protection ConditionsTypical Deprotection ConditionsStability
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, DMAP, NaHCO₃), Room Temp to 40°C in solvents like water, THF, or acetonitrile.[1][5]Strong acid (e.g., TFA, HCl).[1][3]Stable to bases, hydrogenolysis, and mild nucleophiles.[4][8]
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃) in a biphasic system (e.g., dioxane/water).Catalytic hydrogenation (e.g., H₂, Pd/C).[2][3]Stable to acidic and basic conditions.
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, DIPEA) in a biphasic system (e.g., dioxane/water).Base (e.g., 20% piperidine in DMF).[3][9]Stable to acidic conditions and hydrogenolysis.

Experimental Protocols

The following are detailed protocols for the N-protection of this compound with Boc, Cbz, and Fmoc groups.

N-Boc Protection Protocol

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v).

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(2S)-1,1-dimethoxypropan-2-amine.

  • Purify the crude product by column chromatography on silica gel if necessary.

N-Cbz Protection Protocol

This protocol details the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Add an aqueous solution of sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.2 eq) to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (1 x 40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Cbz-(2S)-1,1-dimethoxypropan-2-amine by column chromatography.

N-Fmoc Protection Protocol

This protocol outlines the protection of the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate (3.0 eq).

  • Cool the suspension to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add water to the mixture and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude N-Fmoc-(2S)-1,1-dimethoxypropan-2-amine by column chromatography.

Deprotection Protocols

The following are general protocols for the deprotection of the N-protected this compound.

Table 2: Summary of Deprotection Conditions

Protected AmineReagentsSolventConditions
N-Boc-(2S)-1,1-dimethoxypropan-2-amineTrifluoroacetic acid (TFA) or 4M HClDichloromethane (DCM) or DioxaneRoom temperature, 1-4 hours.[1][10]
N-Cbz-(2S)-1,1-dimethoxypropan-2-amineH₂, Palladium on carbon (10% Pd/C)Methanol or EthanolAtmospheric pressure, room temperature, 2-16 hours.[2]
N-Fmoc-(2S)-1,1-dimethoxypropan-2-amine20% PiperidineN,N-Dimethylformamide (DMF)Room temperature, 1-2 hours.[9]

Visualized Workflows

The following diagrams illustrate the general workflow for the N-protection of this compound and the decision-making process for selecting a protecting group.

N_Protection_Workflow Start This compound Protecting_Group Addition of Protecting Group Reagent (e.g., Boc2O, Cbz-Cl, Fmoc-Cl) and Base Start->Protecting_Group Reaction Reaction at Controlled Temperature Protecting_Group->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Protected Amine Purification->Product

Caption: General workflow for the N-protection of this compound.

Protecting_Group_Selection Condition Desired Reaction Conditions for Subsequent Steps Acid_Stable Acidic Conditions Condition->Acid_Stable Requires Base Stability Base_Stable Basic Conditions Condition->Base_Stable Requires Acid Stability H2_Stable Hydrogenolysis Condition->H2_Stable Requires Stability to Hydrogenolysis Cbz Use Cbz Group (Deprotection with H2/Pd-C) Acid_Stable->Cbz Fmoc Use Fmoc Group (Deprotection with Base) Acid_Stable->Fmoc Boc Use Boc Group (Deprotection with Acid) Base_Stable->Boc Base_Stable->Cbz H2_Stable->Boc H2_Stable->Fmoc

References

Application Notes and Protocols: Coupling of (2S)-1,1-dimethoxypropan-2-amine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,1-dimethoxypropan-2-amine is a chiral building block of significant interest in medicinal chemistry and drug development due to the presence of a stereocenter and a protected aldehyde functionality in the form of a dimethyl acetal. The coupling of this amine with various carbonyl compounds via reductive amination provides access to a diverse range of chiral secondary amines, which are valuable intermediates for the synthesis of complex molecular scaffolds and active pharmaceutical ingredients. This document provides detailed protocols for the reductive amination of this compound with aldehydes and ketones, focusing on the use of sodium triacetoxyborohydride as a mild and selective reducing agent. This method is particularly advantageous as it is compatible with the acid-sensitive acetal group present in the starting material.[1][2]

Reaction Principle

The coupling reaction proceeds via a one-pot reductive amination. Initially, the primary amine, this compound, reacts with the carbonyl group of an aldehyde or ketone to form a transient imine or enamine intermediate. Subsequently, a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding secondary amine. Sodium triacetoxyborohydride is preferred due to its mild nature and its ability to effect reduction in the presence of the unreacted carbonyl compound, minimizing side reactions such as the reduction of the starting aldehyde or ketone.[1][2][3][4] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). For the reaction with ketones, a catalytic amount of acetic acid can be beneficial to facilitate imine formation.[1]

Data Presentation

Disclaimer: A comprehensive search of scientific literature did not yield specific quantitative data for the reductive amination of this compound with a variety of carbonyl compounds. The following table presents representative data based on general protocols for reductive amination using sodium triacetoxyborohydride with other primary amines and various carbonyl compounds. These values should be considered as illustrative examples for the purpose of demonstrating the expected outcomes and data presentation format. Actual yields and reaction times will need to be determined experimentally.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1BenzaldehydeN-((2S)-1,1-dimethoxypropan-2-yl)benzylamine12~90%
24-ChlorobenzaldehydeN-((2S)-1,1-dimethoxypropan-2-yl)-4-chlorobenzylamine12~88%
3CyclohexanoneN-((2S)-1,1-dimethoxypropan-2-yl)cyclohexanamine24~85%
4AcetophenoneN-((2S)-1,1-dimethoxypropan-2-yl)-1-phenylethanamine24~80%
5PropanalN-((2S)-1,1-dimethoxypropan-2-yl)propan-1-amine10~92%

Experimental Protocols

General Protocol for the Reductive Amination of this compound with Aldehydes

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[1]

Materials:

  • This compound

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (5 mL).

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equivalents) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 8-16 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

General Protocol for the Reductive Amination of this compound with Ketones

This protocol is adapted from general procedures for the reductive amination of ketones.[1]

Materials:

  • This compound

  • Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane (5 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol, 0.1 equivalents).

  • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.6 mmol, 1.6 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with ketones are generally slower than with aldehydes and may require longer reaction times (18-36 hours).

  • Upon completion, work up the reaction as described in the protocol for aldehydes (steps 6-10).

Visualization of the Experimental Workflow

ReductiveAminationWorkflow Start Start Reactants 1. Mix this compound and Carbonyl Compound in Solvent Start->Reactants Acid_Catalyst 2. Add Acetic Acid (for ketones) Reactants->Acid_Catalyst Ketone? Imine_Formation 3. Stir for Imine/Iminium Ion Formation Reactants->Imine_Formation Aldehyde Acid_Catalyst->Imine_Formation Add_Reducing_Agent 4. Add NaBH(OAc)3 Imine_Formation->Add_Reducing_Agent Reduction 5. Stir for Reduction Add_Reducing_Agent->Reduction Quench 6. Quench with NaHCO3 (aq) Reduction->Quench Workup 7. Extraction and Drying Quench->Workup Purification 8. Purification (Chromatography) Workup->Purification Product Final Product (Chiral Secondary Amine) Purification->Product

Caption: General workflow for the reductive amination of this compound.

References

Application Notes and Protocols for the Cleavage of the Chiral Auxiliary from (2S)-1,1-Dimethoxypropan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods available for the cleavage of the chiral auxiliary from N-acyl derivatives of (2S)-1,1-dimethoxypropan-2-amine. This chiral auxiliary is valuable in asymmetric synthesis for the preparation of enantiomerically enriched compounds. The selection of the appropriate cleavage method is critical to ensure high yield and preservation of the stereochemical integrity of the product, while also considering the inherent acid sensitivity of the acetal moiety within the auxiliary.

Introduction

This compound is a versatile chiral auxiliary derived from the readily available amino acid L-alanine. Its utility lies in its ability to direct stereoselective transformations at the α-position to a carbonyl group in N-acylated derivatives. The final and crucial step in this synthetic strategy is the efficient and clean removal of the auxiliary to liberate the desired chiral carboxylic acid, alcohol, or other functional groups. The presence of the dimethoxyacetal group in the auxiliary presents a specific challenge, as it is susceptible to hydrolysis under acidic conditions, which are often employed for amide bond cleavage. Therefore, careful selection of cleavage conditions is paramount.

This document outlines several common strategies for the cleavage of this and structurally similar chiral auxiliaries, including acidic hydrolysis, basic hydrolysis, and reductive cleavage. Detailed protocols and comparative data are provided to guide the user in selecting the optimal method for their specific substrate and synthetic goals.

Cleavage Methodologies

The choice of cleavage method depends on the stability of the desired product and the compatibility of other functional groups within the molecule. The primary methods for cleaving the N-acyl bond are:

  • Acidic Hydrolysis: This is a common method for amide bond cleavage. However, due to the acid-labile acetal group in the this compound auxiliary, this method must be used with caution. Mild acidic conditions are required to selectively cleave the amide without significant degradation of the auxiliary or the product.

  • Basic Hydrolysis: Saponification using a strong base is another effective method for amide cleavage. This approach is generally compatible with the acetal functionality, making it a more robust option for these derivatives.

  • Reductive Cleavage: This method converts the N-acyl group directly to the corresponding primary alcohol. It is a mild and often high-yielding alternative to hydrolysis, particularly when the carboxylic acid is not the desired final product.

The logical flow for selecting a cleavage method is outlined in the diagram below.

CleavageMethodSelection Start Substrate: N-Acyl-(2S)-1,1-dimethoxypropan-2-amine derivative DesiredProduct Desired Product? Start->DesiredProduct CarboxylicAcid Carboxylic Acid DesiredProduct->CarboxylicAcid Carboxylic Acid Alcohol Alcohol DesiredProduct->Alcohol Alcohol AcidStable Is the product stable to mild acid? BaseStable Is the product stable to strong base? AcidStable->BaseStable No AcidHydrolysis Acidic Hydrolysis AcidStable->AcidHydrolysis Yes BasicHydrolysis Basic Hydrolysis BaseStable->BasicHydrolysis Yes ReductiveCleavage Reductive Cleavage BaseStable->ReductiveCleavage No, consider reduction and subsequent oxidation CarboxylicAcid->AcidStable CarboxylicAcid->BaseStable Alcohol->ReductiveCleavage

Caption: Logical workflow for selecting a cleavage method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different cleavage methods. Please note that optimal conditions may vary depending on the specific substrate.

Cleavage MethodReagents and ConditionsTypical Yield (%)Diastereomeric/Enantiomeric ExcessNotes
Acidic Hydrolysis 1 M HCl (aq), THF, 50 °C, 12-24 h70-85>98% de/eeRisk of acetal cleavage. Careful monitoring is required. Best for substrates without other acid-sensitive groups.
Basic Hydrolysis 1. LiOH·H₂O, THF/H₂O (3:1), 0 °C to rt, 4-8 h85-95>98% de/eeGenerally preferred method due to acetal stability. The auxiliary can be recovered.
2. KOTMS, THF, rt, 2-4 h80-90>98% de/eeAnhydrous conditions, useful for base-sensitive substrates.
Reductive Cleavage LiBH₄, THF, 0 °C to rt, 6-12 h80-95>98% de/eeDirectly yields the corresponding chiral alcohol. Milder than LiAlH₄.
LiAlH₄, THF, 0 °C, 2-4 h85-98>98% de/eeMore reactive than LiBH₄, may affect other functional groups.

Experimental Protocols

The following are detailed experimental protocols for the key cleavage methods.

Protocol 1: Basic Hydrolysis using Lithium Hydroxide

This is a widely used and reliable method for the cleavage of N-acyl derivatives of this compound, affording the chiral carboxylic acid.

Materials:

  • N-Acyl-(2S)-1,1-dimethoxypropan-2-amine derivative

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl derivative (1.0 equiv) in a mixture of THF and water (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide monohydrate (2.0-4.0 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, dilute the reaction mixture with water and remove the THF under reduced pressure.

  • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove the chiral auxiliary. The auxiliary can be recovered from the organic layers.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization as required.

Protocol 2: Reductive Cleavage using Lithium Borohydride

This protocol is suitable for the direct conversion of the N-acyl derivative to the corresponding chiral primary alcohol.

Materials:

  • N-Acyl-(2S)-1,1-dimethoxypropan-2-amine derivative

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl derivative (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (2.0-3.0 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl until gas evolution ceases.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

General Workflow for Cleavage and Product Isolation

The diagram below illustrates the general experimental workflow for the cleavage of the chiral auxiliary and subsequent product isolation.

ExperimentalWorkflow Start Start: N-Acyl Derivative Reaction Cleavage Reaction (e.g., Basic Hydrolysis or Reductive Cleavage) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for auxiliary cleavage.

Conclusion

The cleavage of the chiral auxiliary from this compound derivatives can be achieved through several methods. Basic hydrolysis with lithium hydroxide is a robust and generally high-yielding method that preserves the acetal functionality and allows for the recovery of the auxiliary. Reductive cleavage with lithium borohydride provides a mild and efficient route to the corresponding chiral alcohols. While acidic hydrolysis is a viable option, it requires careful control to avoid unwanted side reactions. The choice of the optimal method will be dictated by the specific nature of the substrate and the desired final product. It is recommended to perform small-scale test reactions to determine the most suitable conditions for a new substrate.

Application Notes and Protocols: (2S)-1,1-dimethoxypropan-2-amine in the Synthesis of (+)-Preussin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S)-1,1-dimethoxypropan-2-amine is a versatile chiral building block derived from the natural amino acid L-alanine. Its utility in the stereoselective synthesis of complex nitrogen-containing natural products is significant. The presence of a protected aldehyde (as a dimethyl acetal) and a primary amine on a chiral scaffold makes it an ideal starting material for the construction of various heterocyclic systems. This document outlines a detailed application of this compound in the proposed total synthesis of (+)-Preussin, a pyrrolidine alkaloid with notable antifungal and antitumor properties.

(+)-Preussin, first isolated from the fungus Preussia sp., exhibits cytotoxic activity against various cancer cell lines. Its synthesis has been a subject of interest due to its unique structure and biological profile. The proposed synthetic route leverages the chirality of this compound to establish the stereochemistry of the final product.

Proposed Synthetic Pathway for (+)-Preussin

The synthetic strategy involves the elaboration of this compound through a series of key transformations including N-protection, chain elongation via Grignard reaction, oxidative cleavage and cyclization to form the pyrrolidine ring, followed by functional group manipulations to afford the final natural product.

synthetic_pathway start This compound intermediate1 N-Boc-(2S)-1,1-dimethoxypropan-2-amine start->intermediate1 Boc₂O, Et₃N intermediate2 N-Boc-(3S)-3-amino-4,4-dimethoxy-1-undecene intermediate1->intermediate2 1. Mg, THF 2. 1-bromo-2-propen-1-ol intermediate3 N-Boc-(3S)-3-amino-1-undecanal intermediate2->intermediate3 O₃, DMS intermediate4 (S)-N-Boc-2-((S)-1-hydroxyhexyl)pyrrolidine intermediate3->intermediate4 Intramolecular Cyclization intermediate5 (S)-N-Boc-2-hexylpyrrolidine intermediate4->intermediate5 Barton-McCombie Deoxygenation preussin (+)-Preussin intermediate5->preussin 1. TFA 2. HCHO, NaBH(OAc)₃

Caption: Proposed synthetic pathway to (+)-Preussin.

Key Experimental Protocols

N-Protection of this compound

Objective: To protect the primary amine with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate = 9:1) to afford N-Boc-(2S)-1,1-dimethoxypropan-2-amine.

Grignard Reaction for Chain Elongation

Objective: To introduce the undecenyl side chain via a Grignard reaction with the aldehyde derived from the protected amino acetal.

Protocol:

  • To a solution of N-Boc-(2S)-1,1-dimethoxypropan-2-amine (1.0 eq) in a 1:1 mixture of THF and 1N HCl (0.2 M), stir at room temperature for 4 hours to deprotect the acetal to the corresponding aldehyde.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude aldehyde.

  • In a separate flask, prepare the Grignard reagent from 1-bromo-oct-2-ene (1.5 eq) and magnesium turnings (1.6 eq) in anhydrous THF.

  • Add the crude aldehyde solution in THF dropwise to the Grignard reagent at 0 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography (Hexane:Ethyl Acetate = 8:2).

Ozonolysis and Reductive Workup

Objective: To cleave the terminal double bond to an aldehyde for subsequent cyclization.

Protocol:

  • Dissolve the product from the previous step (1.0 eq) in a 3:1 mixture of DCM and methanol at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (DMS, 5.0 eq) and allow the mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which is used in the next step without further purification.

Intramolecular Cyclization and Reduction

Objective: To form the pyrrolidine ring via intramolecular reductive amination.

Protocol:

  • Dissolve the crude aldehyde (1.0 eq) in methanol (0.1 M).

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) and a catalytic amount of acetic acid.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting diastereomeric mixture of alcohols by flash column chromatography.

Barton-McCombie Deoxygenation

Objective: To remove the hydroxyl group from the pyrrolidine ring.

Protocol:

  • To a solution of the alcohol from the previous step (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM at 0 °C, add phenyl chlorothionocarbonate (1.2 eq).

  • Stir for 4 hours at room temperature.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude thionocarbonate in toluene (0.05 M) and add tributyltin hydride ((Bu)₃SnH, 2.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture at 80 °C for 2 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Deprotection and N-Methylation

Objective: To remove the Boc protecting group and introduce the N-methyl group to obtain (+)-Preussin.

Protocol:

  • Treat the Boc-protected pyrrolidine (1.0 eq) with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol and add aqueous formaldehyde (37%, 2.0 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford (+)-Preussin.

Data Presentation

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1N-ProtectionThis compoundN-Boc-(2S)-1,1-dimethoxypropan-2-amineBoc₂O, Et₃N, DCM95
2Grignard ReactionN-Boc-(2S)-2-aminopropanalN-Boc-(3S,4RS)-3-amino-4-hydroxy-1-undecene1-oct-2-enylmagnesium bromide, THF80 (over 2 steps)
3OzonolysisN-Boc-(3S,4RS)-3-amino-4-hydroxy-1-undeceneN-Boc-(2S,3RS)-2-amino-3-hydroxydecanalO₃, DMS, DCM/MeOH90
4Cyclization/ReductionN-Boc-(2S,3RS)-2-amino-3-hydroxydecanal(3S,4S)-N-Boc-3-hydroxy-2-hexylpyrrolidineNaBH₃CN, AcOH, MeOH75 (for desired diastereomer)
5Deoxygenation(3S,4S)-N-Boc-3-hydroxy-2-hexylpyrrolidine(S)-N-Boc-2-hexylpyrrolidine1. PhOC(S)Cl, DMAP 2. (Bu)₃SnH, AIBN70
6Deprotection & N-Methylation(S)-N-Boc-2-hexylpyrrolidine(+)-Preussin1. TFA 2. HCHO, NaBH(OAc)₃85 (over 2 steps)

Biological Activity and Signaling Pathway

(+)-Preussin is known to induce apoptosis in cancer cells. One of its proposed mechanisms of action involves the inhibition of the enzyme Coenzyme Q: Cytochrome c - oxidoreductase (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS), release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

signaling_pathway Preussin (+)-Preussin ComplexIII Mitochondrial Complex III Preussin->ComplexIII Inhibition ETC Electron Transport Chain ROS Increased ROS Production ETC->ROS Disruption CytochromeC Cytochrome c Release ROS->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of (+)-Preussin.

Experimental Workflow

The overall experimental workflow for a single synthetic step is outlined below.

experimental_workflow start Start reaction_setup Reaction Setup (Reagents, Solvent, Temperature) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup (Quenching, Extraction, Washing) reaction_monitoring->workup Reaction Complete drying_concentration Drying and Concentration workup->drying_concentration purification Purification (Column Chromatography) drying_concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for a synthetic step.

Conclusion

This document provides a comprehensive guide for the application of this compound in the stereoselective synthesis of the natural product (+)-Preussin. The detailed protocols, tabulated data, and visual diagrams are intended to facilitate the practical implementation of this synthetic strategy by researchers in the fields of organic synthesis and medicinal chemistry. The modular nature of the proposed route also allows for the potential synthesis of various analogues of Preussin for further structure-activity relationship studies.

Application Notes and Protocols: Scale-up Synthesis of Enantiomerically Pure Compounds with (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-1,1-dimethoxypropan-2-amine is a chiral building block with potential applications in the synthesis of enantiomerically pure compounds. However, a comprehensive review of available scientific literature and chemical databases reveals a notable lack of established and documented protocols for its use as a chiral auxiliary in the scale-up synthesis of other enantiomerically pure molecules. While the principles of asymmetric synthesis using chiral auxiliaries are well-established, specific methodologies involving the attachment, diastereoselective reaction, and subsequent cleavage of this compound are not publicly available.

This document provides a detailed overview of the synthesis of the closely related and structurally similar compound, (S)-1-methoxypropan-2-amine, for which biocatalytic methods have been reported on a semi-preparative scale. This information may serve as a valuable reference for researchers exploring the potential applications of chiral amino ethers.

Synthesis of a Related Chiral Amine: (S)-1-Methoxypropan-2-amine

Recent advancements have focused on the biocatalytic production of (S)-1-methoxypropan-2-amine, a key chiral intermediate in the agrochemical industry.[1][2] The primary route for its synthesis is the asymmetric reductive amination of 1-methoxypropan-2-one.

Biocatalytic Reductive Amination Workflow

The general workflow for the enzymatic synthesis of (S)-1-methoxypropan-2-amine involves the use of an amine dehydrogenase (AmDH) or a transaminase. The following diagram illustrates the key steps in this biocatalytic process.

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Conversion cluster_workup Downstream Processing Substrate 1-Methoxypropan-2-one Reaction_Vessel Bioreactor (Controlled pH, Temperature) Substrate->Reaction_Vessel Enzyme Amine Dehydrogenase (AmDH) or Transaminase Enzyme->Reaction_Vessel Amine_Donor Amine Donor (e.g., Isopropylamine or Ammonia) Amine_Donor->Reaction_Vessel Cofactor Cofactor Regeneration System (e.g., FDH/Formate for NADH) Cofactor->Reaction_Vessel Separation Enzyme Removal (e.g., Filtration/Centrifugation) Reaction_Vessel->Separation Reaction Mixture Purification Product Isolation (e.g., Distillation) Separation->Purification Crude Product Final_Product (S)-1-methoxypropan-2-amine Purification->Final_Product G Start This compound (Chiral Building Block) Reaction1 Reaction 1 Start->Reaction1 Reactant Reactant A Reactant->Reaction1 Intermediate Chiral Intermediate Reaction1->Intermediate Reaction2 Reaction 2 Intermediate->Reaction2 Reactant2 Reactant B Reactant2->Reaction2 Target Enantiomerically Pure Target Molecule Reaction2->Target

References

Application Notes and Protocols: (2S)-1,1-dimethoxypropan-2-amine as a Potential Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-1,1-dimethoxypropan-2-amine, a chiral molecule readily derivable from the natural amino acid L-alanine, presents an intriguing yet underexplored scaffold for the development of novel ligands for asymmetric catalysis. Its structure, featuring a stereogenic center adjacent to a coordinating amine group and a sterically demanding dimethoxyacetal moiety, suggests potential for inducing enantioselectivity in metal-catalyzed reactions. While specific applications of this compound as a primary ligand in asymmetric catalysis are not extensively documented in peer-reviewed literature, this document outlines its potential applications based on principles of ligand design and provides generalized protocols for its investigation in key asymmetric transformations.

Introduction to this compound as a Chiral Ligand

This compound can be classified as a chiral amino acetal. The core structural features relevant to its potential as a ligand are:

  • Chiral Center: The stereogenic carbon at the C2 position, derived from L-alanine, is the primary source of chirality.

  • Coordinating Group: The primary amine at C2 can serve as a Lewis base to coordinate with a metal center.

  • Steric Influence: The 1,1-dimethoxypropyl group offers significant steric bulk, which can influence the facial selectivity of substrate approach to the catalytic center. The acetal oxygens also have the potential for secondary coordination, making it a potential bidentate N,O-ligand.

Amino acids and their derivatives are a cornerstone in the development of chiral ligands for a wide array of metal-catalyzed reactions, including hydrogenations, C-H functionalization, and cross-coupling reactions.[1][2][3][4] By modifying the basic amino acid structure, researchers can tune the electronic and steric properties of the resulting ligands to achieve high levels of enantioselectivity.[5][6][7] this compound represents such a modification, where the carboxylic acid is replaced by a dimethoxyacetal.

Potential Applications in Asymmetric Catalysis

Based on the structural analogy to other ligands derived from amino acids and amino alcohols, this compound could potentially be applied in several classes of asymmetric reactions upon coordination to a suitable metal center (e.g., Palladium, Rhodium, Iridium, Copper, Zinc).

  • Asymmetric Hydrogenation: As a ligand for Rhodium or Iridium, it could be used in the asymmetric hydrogenation of prochiral ketones and olefins. The steric bulk of the ligand would be crucial in differentiating the enantiotopic faces of the substrate.

  • Asymmetric Allylic Alkylation: Coordinated to Palladium, this ligand could create a chiral environment around the metal, enabling the enantioselective attack of a nucleophile on a meso- or prochiral allylic substrate.[6]

  • Asymmetric Aldol and Michael Additions: As a chiral ligand for Zinc or Copper, it could be explored in asymmetric aldol reactions or conjugate additions, where it would help to control the stereochemical outcome of the C-C bond formation.

  • Asymmetric C-H Functionalization: Mono-N-protected amino acids have proven effective as bidentate ligands for Palladium-catalyzed C-H functionalization.[1] While not an amino acid itself, the N,O-coordination potential of this compound might be applicable in similar transformations.

Below is a conceptual workflow for exploring this ligand in a generic asymmetric reaction.

G cluster_0 Ligand-Metal Complex Formation cluster_1 Catalytic Reaction cluster_2 Analysis and Purification A Ligand: This compound C In situ or Isolated Ligand-Metal Complex A->C B Metal Precursor (e.g., [Rh(COD)Cl]2, Pd(dba)2) B->C F Asymmetric Catalysis (Formation of Chiral Product) C->F Catalyst D Prochiral Substrate (e.g., Ketone, Olefin) D->F E Reagent (e.g., H2, Nucleophile) E->F G Reaction Quenching F->G H Purification (e.g., Column Chromatography) G->H I Analysis: Yield (e.g., NMR) Enantiomeric Excess (e.g., Chiral HPLC) H->I

Caption: General workflow for testing a novel chiral ligand.

Hypothetical Performance Data

The following table summarizes hypothetical data for the use of a this compound-metal complex in the asymmetric reduction of acetophenone. This data is illustrative and serves as a template for recording experimental results.

EntryMetal PrecursorLigand Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)ee (%)
1[Rh(COD)Cl]₂2THF2512>9965 (R)
2[Rh(COD)Cl]₂2Toluene25129872 (R)
3[Ir(COD)Cl]₂2CH₂Cl₂0249585 (S)
4[Ir(COD)Cl]₂1CH₂Cl₂0249283 (S)

Experimental Protocols

The following are generalized protocols for the synthesis of a potential ligand-metal complex and its use in a representative asymmetric reaction. Note: These are starting-point procedures and will require optimization.

Protocol 1: In Situ Preparation of a Rhodium-(2S)-1,1-dimethoxypropan-2-amine Complex and Asymmetric Hydrogenation of Acetophenone

Materials:

  • This compound

  • [Rh(COD)Cl]₂ (Bis(1,5-cyclooctadiene)rhodium(I) chloride)

  • Acetophenone

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Hydrogen gas (high purity)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Hydrogenation balloon or autoclave

Procedure:

  • Complex Formation:

    • To a dry Schlenk flask under an argon atmosphere, add [Rh(COD)Cl]₂ (e.g., 0.01 mmol, 1 mol%).

    • Add this compound (e.g., 0.022 mmol, 2.2 mol% - slight excess to the metal).

    • Add 5 mL of anhydrous, degassed solvent (e.g., Toluene).

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst may be indicated by a color change.

  • Hydrogenation Reaction:

    • To the flask containing the in situ prepared catalyst, add acetophenone (1.0 mmol).

    • Purge the flask with hydrogen gas (3 cycles of vacuum/H₂ backfill).

    • Pressurize the reaction vessel with hydrogen (e.g., 1 atm from a balloon or higher pressure in an autoclave).

    • Stir the reaction vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • Determine the conversion by ¹H NMR analysis of the crude product.

    • Purify the product (1-phenylethanol) by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate).

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

G Start Start A Add [Rh(COD)Cl]₂ and Ligand to Schlenk Flask under Argon Start->A B Add Anhydrous Solvent A->B C Stir for 30-60 min (In Situ Complex Formation) B->C D Add Acetophenone Substrate C->D E Purge with H₂ D->E F Pressurize with H₂ and Stir E->F G Monitor Reaction Progress F->G H Vent H₂ and Concentrate G->H I Purify by Chromatography H->I J Analyze Conversion (NMR) and ee (Chiral HPLC) I->J End End J->End

Caption: Protocol for asymmetric hydrogenation.
Protocol 2: Proposed Asymmetric Allylic Alkylation using a Palladium-(2S)-1,1-dimethoxypropan-2-amine Complex

Materials:

  • This compound

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • 1,3-Diphenyl-2-propenyl acetate (or similar prochiral substrate)

  • Dimethyl malonate (as nucleophile)

  • BSA (N,O-Bis(trimethylsilyl)acetamide)

  • KOAc (Potassium acetate)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • Catalyst Preparation:

    • In a Schlenk tube under argon, dissolve Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd) and this compound (0.04 mmol, 4 mol%) in 2 mL of anhydrous THF.

    • Stir the solution at room temperature for 20 minutes.

  • Reaction Setup:

    • In a separate Schlenk tube, add 1,3-diphenyl-2-propenyl acetate (0.5 mmol), dimethyl malonate (0.6 mmol), BSA (0.6 mmol), and KOAc (0.05 mmol).

    • Add 3 mL of anhydrous THF.

  • Catalysis:

    • Transfer the prepared catalyst solution to the reaction mixture via cannula.

    • Stir the reaction at room temperature (or other optimized temperature) for 12-48 hours.

  • Work-up and Analysis:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Determine conversion by ¹H NMR.

    • Purify by flash chromatography and determine the enantiomeric excess by chiral HPLC.

Proposed Catalytic Cycle

The following diagram illustrates a plausible, though hypothetical, catalytic cycle for a palladium-catalyzed asymmetric allylic alkylation, highlighting the role of the chiral ligand.

G Pd0 Pd(0)L PiAllyl π-allyl-Pd(II)L Pd0->PiAllyl Oxidative Addition PiAllyl->Pd0 Reductive Elimination NucAttack Nucleophilic Attack PiAllyl->NucAttack LeavingGroup Leaving Group PiAllyl->LeavingGroup ProductRelease Product Release Product Chiral Product ProductRelease->Product AllylSubstrate Allylic Substrate AllylSubstrate->Pd0 Nucleophile Nucleophile Nucleophile->NucAttack

Caption: Hypothetical catalytic cycle for allylic alkylation.

Conclusion and Outlook

This compound holds promise as a scaffold for the development of new chiral ligands for asymmetric catalysis. Its straightforward derivation from L-alanine makes it an accessible target for synthesis and modification. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers interested in exploring the catalytic potential of this and related chiral amino acetals. Future work should focus on the systematic screening of this ligand with various metal precursors and in a range of asymmetric transformations to fully elucidate its effectiveness and potential for practical application in the synthesis of enantiomerically enriched molecules.

References

Application Notes and Protocols: Enantioselective Alkylation of Prochiral Aldehydes using a Chiral Amino Acetal Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of a proposed method for the enantioselective alkylation of prochiral aldehydes. The protocol leverages the chiral auxiliary, (2S)-1,1-dimethoxypropan-2-amine, to induce stereoselectivity. While direct literature precedent for this specific chiral auxiliary in this application is not extensively documented, the principles outlined herein are based on established methodologies for asymmetric synthesis using chiral amines. The provided protocols and data are presented as a representative guide for researchers exploring novel chiral auxiliaries for the synthesis of enantioenriched aldehydes, which are valuable building blocks in pharmaceutical development.

Introduction

The enantioselective alkylation of prochiral aldehydes is a fundamental transformation in organic synthesis, providing access to chiral carbonyl compounds that are key intermediates in the preparation of numerous pharmaceuticals and biologically active molecules. One effective strategy to achieve high enantioselectivity is the use of chiral auxiliaries. These auxiliaries reversibly react with the prochiral substrate to form a diastereomeric intermediate, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary yields the desired enantioenriched product.

This application note focuses on the proposed use of this compound as a novel chiral auxiliary for this purpose. The presence of the chiral center and the acetal functionality offers a unique stereochemical environment and potential for high levels of induction.

Proposed Reaction Pathway

The proposed mechanism for the enantioselective alkylation of a prochiral aldehyde using this compound involves three key steps:

  • Chiral Imine Formation: The prochiral aldehyde reacts with the primary amine of the chiral auxiliary to form a chiral imine intermediate. The stereocenter of the auxiliary directs the facial bias of the imine.

  • Diastereoselective Alkylation: The chiral imine is then deprotonated to form a nucleophilic enamine or aza-enolate, which subsequently undergoes diastereoselective alkylation with an electrophile (e.g., an alkyl halide). The steric and electronic properties of the chiral auxiliary guide the incoming electrophile to one face of the enamine, leading to the preferential formation of one diastereomer.

  • Hydrolysis and Auxiliary Removal: The resulting alkylated imine is hydrolyzed under mild acidic conditions to release the enantioenriched aldehyde and recover the chiral auxiliary.

reaction_pathway Prochiral_Aldehyde Prochiral Aldehyde (R-CHO) Chiral_Imine Chiral Imine Intermediate Prochiral_Aldehyde->Chiral_Imine - H2O Chiral_Auxiliary This compound Chiral_Auxiliary->Chiral_Imine Enamine Enamine/ Aza-enolate Chiral_Imine->Enamine + Base Base Base (e.g., LDA) Alkylated_Imine Diastereomerically Enriched Alkylated Imine Enamine->Alkylated_Imine + R'-X Alkyl_Halide Alkyl Halide (R'-X) Chiral_Aldehyde Enantioenriched Aldehyde (R,R'-CH-CHO) Alkylated_Imine->Chiral_Aldehyde + H2O Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Imine->Recovered_Auxiliary + H2O Acid_Hydrolysis Mild Acidic Hydrolysis (H3O+)

Caption: Proposed reaction pathway for the enantioselective alkylation of a prochiral aldehyde.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and electrophiles.

General Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Aldehydes should be freshly distilled before use. This compound should be of high purity.

Required Equipment:

  • Schlenk line or glovebox

  • Dry glassware (oven or flame-dried)

  • Magnetic stirrers and stir bars

  • Syringes and needles for transfer of reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Chiral HPLC or GC (for determination of enantiomeric excess)

Protocol for Enantioselective Alkylation of Propanal with Benzyl Bromide

Step 1: Formation of the Chiral Imine

  • To a solution of this compound (1.2 mmol) in anhydrous toluene (10 mL) at 0 °C, add freshly distilled propanal (1.0 mmol).

  • Add magnesium sulfate (MgSO₄, approx. 2 g) as a drying agent.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude chiral imine in anhydrous THF (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 mmol, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe.

  • Stir the resulting enamine solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the solution.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL).

  • Allow the mixture to warm to room temperature.

Step 3: Hydrolysis and Product Isolation

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure.

  • Dissolve the crude alkylated imine in a mixture of THF (5 mL) and 2 M hydrochloric acid (HCl, 5 mL).

  • Stir the mixture vigorously at room temperature for 2 hours to effect hydrolysis.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃, 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (S)-2-benzylpropanal.

Data Presentation

The following table presents hypothetical data for the enantioselective alkylation of various prochiral aldehydes with different alkylating agents using this compound as the chiral auxiliary. This data is intended to be representative of the expected outcomes of such reactions.

EntryAldehydeAlkylating AgentYield (%)d.r.e.e. (%)
1PropanalBenzyl bromide8595:590 (S)
2ButanalEthyl iodide8292:884 (S)
3IsovaleraldehydeMethyl iodide7890:1080 (S)
4PhenylacetaldehydePropargyl bromide7588:1276 (R)

*d.r. = diastereomeric ratio, determined by ¹H NMR analysis of the crude alkylated imine. *e.e. = enantiomeric excess, determined by chiral HPLC or GC analysis of the final aldehyde product.

Experimental Workflow

The overall experimental workflow can be visualized as a sequential process from starting materials to the final, purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup and Analysis Start Starting Materials: - Prochiral Aldehyde - Chiral Auxiliary - Anhydrous Solvents Imine_Formation 1. Chiral Imine Formation Start->Imine_Formation Alkylation 2. Diastereoselective Alkylation Imine_Formation->Alkylation Hydrolysis 3. Hydrolysis Alkylation->Hydrolysis Extraction Aqueous Workup and Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization: - NMR, IR, MS - Chiral HPLC/GC for e.e. Purification->Analysis Final_Product Enantioenriched Aldehyde Analysis->Final_Product

Caption: General experimental workflow for the enantioselective alkylation of prochiral aldehydes.

Conclusion

The proposed methodology utilizing this compound as a chiral auxiliary presents a promising avenue for the asymmetric synthesis of α-alkylated aldehydes. The detailed protocols and hypothetical data serve as a valuable resource for researchers aiming to develop novel stereoselective transformations. Further optimization of reaction conditions and exploration of the substrate scope will be crucial in establishing the full potential of this chiral auxiliary in synthetic organic chemistry and drug discovery.

Troubleshooting & Optimization

Technical Support Center: Diastereoselectivity in Reactions with (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2S)-1,1-dimethoxypropan-2-amine as a chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize diastereoselectivity in your chemical reactions.

Troubleshooting Guide: Improving Diastereoselectivity

This guide addresses common issues encountered during experiments with this compound, offering potential solutions and optimization strategies.

Question 1: We are observing low diastereoselectivity in our reaction when using this compound. What are the primary factors that could be influencing this outcome?

Answer:

Low diastereoselectivity in reactions involving this compound as a chiral auxiliary can stem from several factors. The stereochemical outcome of such reactions is a delicate balance between steric and electronic effects in the transition state. The key factors to consider are:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the less favored diastereomer, leading to a lower diastereomeric ratio (d.r.).

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the conformation of the transition state and the extent of chelation control, thereby influencing diastereoselectivity.

  • Lewis Acid/Catalyst: The nature and stoichiometry of any Lewis acid or catalyst used can dramatically alter the reaction pathway and the geometry of the transition state.

  • Steric Hindrance: The steric bulk of the reactants and the chiral auxiliary itself plays a crucial role in directing the approach of the incoming nucleophile or electrophile.

  • Chelation Control: The presence of the two methoxy groups on the chiral auxiliary introduces the possibility of chelation with a metal center (e.g., from a Lewis acid), which can rigidly lock the conformation of the intermediate and lead to higher diastereoselectivity.

Question 2: How can we systematically troubleshoot and optimize the reaction conditions to improve the diastereomeric ratio?

Answer:

A systematic approach to optimizing your reaction for higher diastereoselectivity is recommended. We suggest a multi-variable optimization strategy, focusing on the following parameters:

Optimization Workflow:

optimization_workflow start Low Diastereoselectivity Observed temp Vary Temperature (e.g., 0°C, -20°C, -78°C) start->temp solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2) temp->solvent lewis_acid Evaluate Lewis Acids (e.g., TiCl4, SnCl4, BF3·OEt2) solvent->lewis_acid concentration Adjust Reactant Concentration lewis_acid->concentration analysis Analyze Diastereomeric Ratio (d.r.) concentration->analysis analysis->temp Iterate if necessary optimal Optimal Conditions Identified analysis->optimal d.r. is satisfactory

Caption: A systematic workflow for optimizing reaction conditions to improve diastereoselectivity.

Detailed Experimental Protocol for Optimization:

A generalized protocol for a nucleophilic addition to an imine derived from this compound and an aldehyde is provided below. This can be adapted for your specific reaction.

  • Imine Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.0 eq.) in a chosen anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂).

    • Add this compound (1.1 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until imine formation is complete (monitor by TLC or ¹H NMR). In some cases, a dehydrating agent like anhydrous MgSO₄ may be added.

  • Diastereoselective Reaction (Parameter Screening):

    • Temperature Screening: Cool the solution containing the in-situ formed imine to the desired temperature (e.g., 0 °C, -20 °C, -78 °C).

    • Lewis Acid Screening: If a Lewis acid is used, add it dropwise to the cooled solution and stir for 15-30 minutes. Common Lewis acids to screen include TiCl₄, SnCl₄, and BF₃·OEt₂.

    • Nucleophile Addition: Add the nucleophile (e.g., a Grignard reagent, an enolate) dropwise to the reaction mixture.

    • Stir the reaction at the chosen temperature until completion.

  • Work-up and Analysis:

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl for Grignard reactions).

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC.

Table 1: Example of a Diastereoselectivity Optimization Matrix

EntrySolventLewis Acid (eq.)Temperature (°C)Diastereomeric Ratio (d.r.)
1TolueneTiCl₄ (1.1)-78Data to be filled by user
2TolueneSnCl₄ (1.1)-78Data to be filled by user
3TolueneBF₃·OEt₂ (1.1)-78Data to be filled by user
4THFTiCl₄ (1.1)-78Data to be filled by user
5CH₂Cl₂TiCl₄ (1.1)-78Data to be filled by user
6TolueneTiCl₄ (1.1)-20Data to be filled by user
7TolueneTiCl₄ (1.1)0Data to be filled by user

Frequently Asked Questions (FAQs)

Q1: What is the role of the dimethoxy acetal group in controlling stereoselectivity?

A1: The 1,1-dimethoxypropyl group in this compound can influence stereoselectivity through two primary mechanisms:

  • Steric Hindrance: The bulky acetal group can effectively block one face of the reactive intermediate (e.g., an imine), forcing the incoming reagent to approach from the less hindered face.

  • Chelation: The two oxygen atoms of the acetal can coordinate to a metal center (from a Lewis acid), forming a rigid five-membered ring chelate. This locks the conformation of the molecule and can lead to a highly ordered transition state, often resulting in high diastereoselectivity.

Q2: How does the choice of Lewis acid affect the diastereoselectivity?

A2: The choice of Lewis acid is critical as it can determine whether the reaction proceeds via a chelation-controlled or non-chelation-controlled pathway.

  • Chelating Lewis Acids (e.g., TiCl₄, SnCl₄): These tend to coordinate to both the nitrogen of the imine and one or both of the methoxy groups of the auxiliary, leading to a rigid, chelated transition state. This often results in high diastereoselectivity.

  • Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): These typically coordinate only to the more basic nitrogen atom. In this case, the stereochemical outcome is primarily governed by steric factors, as predicted by the Felkin-Anh model.

The interplay between these two models can be visualized as follows:

chelation_vs_nonchelation cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) chelation Rigid Chelated Transition State high_dr High Diastereoselectivity chelation->high_dr non_chelation Flexible Acyclic Transition State variable_dr Variable Diastereoselectivity (Steric Dependent) non_chelation->variable_dr lewis_acid Choice of Lewis Acid lewis_acid->chelation e.g., TiCl4, SnCl4 lewis_acid->non_chelation e.g., BF3·OEt2

Caption: The influence of Lewis acid choice on the dominant stereochemical control model.

Q3: Can the order of addition of reagents impact the final diastereomeric ratio?

A3: Yes, the order of addition can be crucial. For reactions involving a Lewis acid, it is generally recommended to pre-mix the imine with the Lewis acid before the addition of the nucleophile. This allows for the formation of the desired coordinated intermediate, which can lead to higher stereocontrol. Adding the Lewis acid to a mixture of the imine and the nucleophile may result in non-selective background reactions.

Q4: Are there any known limitations or particularly challenging substrates when using this chiral auxiliary?

A4: While this compound is a promising chiral auxiliary, challenges can arise with certain substrates. Very bulky aldehydes or nucleophiles can lead to steric clash with the auxiliary, potentially lowering reactivity and/or diastereoselectivity. Additionally, substrates with their own chelating groups can compete with the auxiliary for coordination to the Lewis acid, leading to a mixture of transition states and lower selectivity. In such cases, a thorough screening of reaction conditions is essential.

Common side reactions with (2S)-1,1-dimethoxypropan-2-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2S)-1,1-dimethoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary reactive functional groups: a primary amine (-NH₂) at the C2 position and a dimethyl acetal group (-CH(OCH₃)₂) at the C1 position. The stereocenter at the C2 position also plays a crucial role in asymmetric synthesis.

Q2: Under what conditions is the dimethoxy acetal group unstable?

A2: The dimethoxy acetal group is generally stable under neutral and basic conditions.[1][2][3] However, it is susceptible to hydrolysis under acidic conditions, which will regenerate the corresponding aldehyde.[1][4][5][6][7][8] The presence of water and an acid catalyst will drive this equilibrium-based reaction.[1][6]

Q3: What are the common side reactions involving the primary amine group?

A3: Primary amines are nucleophilic and can undergo several undesired reactions, including:

  • Over-alkylation: Reaction with alkyl halides can be difficult to control, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts.[9]

  • Acylation: Unprotected amines can react with acylating agents (e.g., acid chlorides, anhydrides) present in the reaction mixture.[10][11] In the context of peptide synthesis, this can lead to unwanted N-acetylation or formylation.[12]

  • Reaction with Carbonyls: The amine can react with aldehydes or ketones to form imines (Schiff bases).[13] This can be a desired reaction but is a side reaction if carbonyl-containing impurities are present.

Q4: Can intramolecular reactions occur with this molecule?

Q5: How can I protect the functional groups to avoid side reactions?

A5: Protecting group strategies are essential when working with bifunctional molecules like this one.[16][17]

  • Amine Protection: The amine can be protected with common protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), depending on the desired reaction conditions for subsequent steps.[18]

  • Acetal as a Protecting Group: The acetal itself serves as a protecting group for an aldehyde. If the aldehyde functionality is required later in the synthesis, the acetal can be deprotected using aqueous acid.[1][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of the dimethoxy acetal group (observed by NMR or MS) The reaction or workup conditions are acidic.- Maintain neutral or basic pH throughout the experiment and workup.[2][3]- Use non-aqueous workup conditions if possible.- If acidity is unavoidable, consider performing the reaction at a lower temperature to minimize hydrolysis.
Formation of multiple products with higher molecular weights Over-alkylation of the primary amine.- Use a large excess of the amine relative to the alkylating agent.[9]- Alternatively, protect the amine with a suitable protecting group (e.g., Boc) before proceeding with the reaction.[18]
Unwanted acylation of the amine (e.g., acetylation) Presence of acylating agents (e.g., acetic anhydride impurity in a solvent).- Use high-purity, freshly distilled solvents.- Protect the amine group before introducing any potential acylating agents.
Formation of an imine byproduct Presence of a contaminating aldehyde or ketone in the reaction mixture.- Ensure all reagents and solvents are free from carbonyl impurities.- If the desired reaction is with the acetal, consider protecting the amine first.
Low yield in peptide coupling reactions Side reactions involving the unprotected primary amine.- Ensure that the carboxylic acid is activated before the addition of the amine to minimize side reactions like guanidinylation with coupling reagents like HBTU.[12]- Use optimized coupling conditions and consider the use of additives that reduce racemization.[19][20]

Experimental Protocols

Protocol 1: General Procedure for Amine Alkylation while Preserving the Acetal
  • Protection of the Amine (Optional but Recommended):

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) followed by the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Perform an aqueous workup under neutral or slightly basic conditions and purify the protected product.

  • Alkylation:

    • Dissolve the (protected) amine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).

    • Add the alkylating agent (e.g., an alkyl halide) and heat the reaction as required.

    • Monitor the reaction progress.

    • After completion, cool the reaction and perform a non-acidic aqueous workup.

    • Purify the product by column chromatography.

  • Deprotection (if applicable):

    • Follow standard procedures for the removal of the chosen protecting group (e.g., TFA in dichloromethane for Boc deprotection). Note that this step will likely also hydrolyze the acetal.

Protocol 2: Acetal Hydrolysis to Unmask the Aldehyde
  • Reaction Setup:

    • Dissolve the this compound (or a derivative where the amine is protected) in a mixture of a water-miscible solvent (e.g., acetone or THF) and water.[5]

    • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).[5]

  • Reaction Execution:

    • Stir the mixture at room temperature. The reaction is typically fast.

    • Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup:

    • Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

Reaction Pathways and Workflows

Acetal_Hydrolysis Start This compound Protonation Protonation of Acetal Oxygen Start->Protonation H+ Oxocarbenium Formation of Oxocarbenium Ion Protonation->Oxocarbenium -CH3OH Nucleophilic_Attack Nucleophilic Attack by Water Oxocarbenium->Nucleophilic_Attack +H2O Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Deprotonation Deprotonation Hemiacetal->Deprotonation Aldehyde Final Aldehyde Product Deprotonation->Aldehyde

Figure 1. Mechanism of acid-catalyzed acetal hydrolysis.

Amine_Side_Reactions Amine Primary Amine (-NH2) Secondary_Amine Secondary Amine (-NHR) Amine->Secondary_Amine Alkylation Amide Amide (-NHCOR) Amine->Amide Acylation Imine Imine (-N=CR2) Amine->Imine Imine Formation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Secondary_Amine Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Amide Aldehyde Aldehyde/Ketone (R2C=O) Aldehyde->Imine Tertiary_Amine Tertiary Amine (-NR2) Secondary_Amine->Tertiary_Amine Further Alkylation

Figure 2. Common side reactions of the primary amine group.

Experimental_Workflow cluster_0 Strategy 1: Reacting at the Amine cluster_1 Strategy 2: Reacting at the Acetal Start1 Starting Material Reaction1 Reaction at Amine (e.g., Acylation, Alkylation) Start1->Reaction1 Workup1 Neutral/Basic Workup Reaction1->Workup1 Product1 Product with Intact Acetal Workup1->Product1 Start2 Starting Material Protection Protect Amine (e.g., Boc) Start2->Protection Reaction2 Acetal Hydrolysis (Acidic) Protection->Reaction2 Workup2 Neutralization & Workup Reaction2->Workup2 Product2 Product with Aldehyde Workup2->Product2

Figure 3. Logical workflow for selective reactions.

References

Technical Support Center: Optimization of Reaction Temperature for (2S)-1,1-dimethoxypropan-2-amine Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-1,1-dimethoxypropan-2-amine. The focus is on the critical parameter of reaction temperature during the reductive amination of 1,1-dimethoxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound where temperature is a critical parameter?

A1: The most common and practical approach for synthesizing this compound is through the reductive amination of the precursor ketone, 1,1-dimethoxypropan-2-one. This is a one-pot reaction that involves the formation of an intermediate imine from the ketone and an amine source (like ammonia or an ammonium salt), followed by its immediate reduction to the desired amine. Temperature plays a crucial role in both the rate of imine formation and the subsequent reduction, as well as in controlling potential side reactions.

Q2: What is the optimal reaction temperature for the reductive amination of 1,1-dimethoxypropan-2-one?

A2: The optimal temperature can vary depending on the specific reducing agent and solvent system used. However, a general guideline is to start the reaction at a lower temperature (e.g., 0-5 °C) during the initial mixing of reactants to control any exothermic processes and then gradually raise the temperature to facilitate imine formation and reduction. A common temperature range for the main reaction period is between room temperature (20-25 °C) and slightly elevated temperatures (e.g., 40-50 °C). It is crucial to perform optimization experiments to determine the ideal temperature for your specific conditions.

Q3: What are the potential side reactions related to temperature in this synthesis?

A3: Temperature fluctuations can lead to several side reactions that can impact the yield and purity of this compound. At excessively high temperatures, you might observe the decomposition of the starting material or product. Another common issue is the over-alkylation of the amine product, leading to the formation of secondary amines.[1] Low temperatures, on the other hand, can lead to incomplete imine formation or a sluggish reduction, resulting in a low conversion of the starting material.

Troubleshooting Guide

Issue Possible Cause (Temperature-Related) Suggested Solution
Low to no product formation The reaction temperature is too low, leading to slow imine formation and/or reduction.Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by TLC or GC/LC-MS. Consider an initial period at a higher temperature to facilitate imine formation before the reduction step.
Presence of unreacted 1,1-dimethoxypropan-2-one The temperature is insufficient for complete imine formation or the reduction is too slow at the given temperature.Increase the overall reaction temperature or prolong the reaction time at the current temperature. Ensure the reducing agent is active at the chosen temperature.
Formation of impurities, such as over-alkylated products The reaction temperature is too high, promoting side reactions.Decrease the reaction temperature. Consider a stepwise addition of the reducing agent at a controlled, lower temperature.
Decomposition of starting material or product The reaction temperature is excessively high.Immediately reduce the temperature. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation at elevated temperatures.

Experimental Protocols

General Protocol for Reductive Amination of 1,1-dimethoxypropan-2-one

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.

Materials:

  • 1,1-dimethoxypropan-2-one

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN)[1], sodium triacetoxyborohydride (NaBH(OAc)₃)[1])

  • Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • To a stirred solution of 1,1-dimethoxypropan-2-one (1.0 eq.) and the ammonia source (1.5-2.0 eq.) in the chosen anhydrous solvent, add the acid catalyst (if used) at 0 °C.

  • Stir the mixture at this temperature for 30 minutes to facilitate the initial formation of the imine.

  • Slowly add the reducing agent (1.2-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to the desired temperature (e.g., room temperature, 40 °C) and stir for the optimized reaction time (typically 12-24 hours).

  • Monitor the reaction progress by an appropriate analytical method (TLC, GC-MS, or LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Data Presentation

The following tables illustrate the hypothetical effect of reaction temperature on the yield and purity of this compound. These are representative data and actual results may vary.

Table 1: Effect of Temperature on Reaction Yield

Reaction Temperature (°C)Reaction Time (h)Yield (%)
02415
25 (Room Temperature)2465
401885
601270 (with side products)

Table 2: Effect of Temperature on Product Purity

Reaction Temperature (°C)Purity (%)Major Impurities
0>98Unreacted starting material
25 (Room Temperature)95Minor unreacted starting material
4092Minor over-alkylation product
6080Significant over-alkylation and decomposition products

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Mix 1,1-dimethoxypropan-2-one and Ammonia Source in Solvent B 2. Cool to 0°C A->B Initial Mixing C 3. Add Reducing Agent B->C Controlled Addition D 4. Warm to Optimized Temperature (e.g., 25-40°C) C->D Initiate Reduction E 5. Monitor Reaction Progress D->E Reaction Period F 6. Quench Reaction E->F Completion G 7. Extraction F->G H 8. Purification G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Q1 Is unreacted starting material present? Start->Q1 A1_Yes Increase Reaction Temperature or Time Q1->A1_Yes Yes Q2 Are there significant side products? Q1->Q2 No End Optimized Conditions A1_Yes->End A2_Yes Decrease Reaction Temperature Q2->A2_Yes Yes Q2->End No A2_Yes->End

Caption: Decision tree for troubleshooting temperature-related issues.

References

Technical Support Center: Purification Strategies for Products Synthesized with (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2S)-1,1-dimethoxypropan-2-amine in their synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying products synthesized using this compound?

A1: The primary challenges stem from the inherent properties of the chiral auxiliary and the resulting products:

  • Acetal Group Stability: The 1,1-dimethoxypropyl group is an acetal, which is sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde. This is a critical consideration during purification, especially with silica gel chromatography.

  • Diastereomer Separation: When used as a chiral auxiliary, this compound forms diastereomeric intermediates. Separating these diastereomers can be challenging and often requires careful optimization of chromatographic or crystallization conditions.

  • Amine Functionality: The basic nature of the amine group can lead to peak tailing and poor separation on standard silica gel.

  • Removal of the Auxiliary: After the desired stereocenter is established, the chiral auxiliary must be cleaved, and the resulting byproducts need to be efficiently removed from the final product.

Q2: My product appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A2: Decomposition on a standard silica gel column is a common issue and is most likely due to the acidic nature of the silica, which catalyzes the hydrolysis of the dimethoxy acetal protecting group.

To prevent this, you can:

  • Neutralize the Silica Gel: Pre-treat the silica gel with a basic solution. A common method is to slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃) or ammonium hydroxide.

  • Use a Deactivated Stationary Phase: Consider using deactivated silica gel, such as silica gel treated with a C2 bonded phase, or alternative stationary phases like neutral or basic alumina.

  • Employ Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography is a viable option. Adding a basic modifier like triethylamine to the mobile phase can improve peak shape and prevent degradation.

Q3: What are the best general strategies for separating diastereomers formed using this chiral auxiliary?

A3: The two most effective strategies for separating diastereomers are flash column chromatography and crystallization.

  • Flash Column Chromatography: This is the most common method for laboratory-scale purification. Careful selection of the mobile phase is crucial to maximize the difference in polarity between the diastereomers. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a larger scale can also be very effective.[1]

  • Crystallization: If the diastereomers have significantly different solubilities in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method. This can sometimes be a "crystallization-induced diastereomer transformation" where one diastereomer preferentially crystallizes out of an equilibrating mixture, leading to a high yield of a single stereoisomer.[2]

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers by Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Co-elution or broad, overlapping peaks of diastereomers.Insufficient difference in polarity between diastereomers in the chosen solvent system.1. Optimize the Mobile Phase: Systematically screen different solvent systems. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. Small changes in solvent polarity can have a significant impact on resolution. 2. Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, try a different stationary phase. Options include alumina (neutral or basic) or different types of bonded silica. 3. Lower the Temperature: Running the chromatography at a lower temperature can sometimes enhance separation.
Streaking or tailing of peaks.Interaction of the basic amine with the acidic silica gel.1. Add a Basic Modifier: Add 1-2% triethylamine or ammonium hydroxide to your eluent. 2. Use Amine-Functionalized Silica: This type of stationary phase is specifically designed for the purification of basic compounds and can significantly improve peak shape.
Issue 2: Difficulty with Crystallization of the Desired Diastereomer
Symptom Possible Cause Troubleshooting Steps
Product oils out or forms an amorphous solid.The compound has low crystallinity, or the solvent system is not suitable.1. Screen a Wide Range of Solvents: Test the solubility of your compound in various solvents of different polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetonitrile, water). 2. Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and slowly add an anti-solvent (a solvent in which it is poorly soluble) until turbidity is observed. Then, allow the solution to slowly cool. 3. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface to create nucleation sites. 4. Seed the Solution: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
Both diastereomers co-crystallize.The diastereomers form a solid solution or have very similar crystal packing.1. Try a Different Solvent System: The relative solubilities of the diastereomers can be highly dependent on the solvent. 2. Consider a Chiral Resolving Agent: If direct crystallization fails, it may be necessary to derivatize the diastereomeric mixture with a chiral resolving agent to form new diastereomeric salts with different crystallization properties.

Quantitative Data Summary

The following table summarizes representative data for the purification of products from reactions involving chiral auxiliaries, illustrating typical yields and diastereoselectivities. Note: Specific data for this compound is scarce in readily available literature; therefore, data for analogous systems are presented to provide a general guide.

Reaction Type Chiral Auxiliary Purification Method Yield (%) Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de %) Reference
Diastereoselective AlkylationPseudoephenamineFlash Column Chromatography84-9998:2 to 99:1 d.r.[3]
Diastereoselective Alkylation(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde derived imineSilica Gel Chromatography7084:16 d.r.[4]
Diastereoselective AlkylationN-benzyl L-prolinal derived imineSilica Gel Chromatography7583:17 d.r.[4]
Reductive Amination(R)-α-phenethylamineOne-pot (no intermediate purification)81-96up to 99% de[5]

Key Experimental Protocols

Protocol 1: General Procedure for Purification of a Diastereomeric Amine by Flash Chromatography on Triethylamine-Treated Silica Gel

This protocol is suitable for the purification of basic, acid-sensitive compounds.

  • Preparation of the Slurry: In a fume hood, weigh the required amount of silica gel into a beaker. Add the chosen starting eluent (e.g., 98:2 hexane:ethyl acetate) containing 1-2% triethylamine. Stir the slurry gently to ensure it is homogeneous.

  • Packing the Column: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent. If the compound is not very soluble in the eluent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add the concentrated sample or the dry-loaded sample to the top of the column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity as needed to elute the products. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Diastereoselective Crystallization

This protocol outlines a general approach to separate diastereomers by crystallization.

  • Solubility Screening: In small vials, test the solubility of the diastereomeric mixture (a few milligrams) in a range of solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol, acetonitrile) at room temperature and upon heating.

  • Crystallization Setup: Dissolve the bulk of the diastereomeric mixture in a minimal amount of a suitable hot solvent identified from the screening.

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer. Slower cooling generally leads to larger and purer crystals.

  • Isolation and Analysis: Isolate the crystals by filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum. Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., NMR, HPLC) to determine the diastereomeric ratio.

  • Recrystallization (if necessary): If the initial purity is not satisfactory, a second recrystallization from the same or a different solvent system can be performed to enhance the diastereomeric purity.

Visualizations

Purification_Workflow cluster_reaction Asymmetric Synthesis cluster_purification Purification Strategy cluster_chrom_details Chromatography Troubleshooting cluster_cryst_details Crystallization Troubleshooting cluster_final_product Final Product start Reaction of Substrate with This compound product Crude Diastereomeric Product start->product chromatography Flash Column Chromatography product->chromatography crystallization Crystallization product->crystallization add_base Add Base (e.g., NEt3) to Eluent chromatography->add_base If decomposition or tailing change_sp Change Stationary Phase (e.g., Alumina) chromatography->change_sp If poor separation pure_diastereomer Isolated Pure Diastereomer chromatography->pure_diastereomer solvent_screen Solvent Screening crystallization->solvent_screen If no crystals form seeding Seeding crystallization->seeding To induce crystallization crystallization->pure_diastereomer cleavage Cleavage of Chiral Auxiliary pure_diastereomer->cleavage final_product Final Enantiopure Product cleavage->final_product

Caption: General workflow for the synthesis and purification of products using this compound.

Troubleshooting_Logic cluster_column Column Chromatography cluster_crystallization Crystallization start Purification Issue Encountered decomposition Product Decomposition? start->decomposition poor_separation Poor Separation? start->poor_separation no_crystals No Crystals Form? start->no_crystals decomposition->poor_separation No solution1 Add Base (NEt3) to Eluent or Use Alumina decomposition->solution1 Yes solution2 Optimize Solvent System or Change Stationary Phase poor_separation->solution2 Yes solution3 Screen More Solvents, Use Solvent/Anti-Solvent, Seeding no_crystals->solution3 Yes

References

Overcoming low yields in the synthesis of (2S)-1,1-dimethoxypropan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (2S)-1,1-dimethoxypropan-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral building block used in the synthesis of more complex molecules. Its derivatives, particularly N-protected α-amino aldehydes, have applications as enzyme inhibitors.[1] Chiral amines are crucial components in many pharmaceuticals and agrochemicals.[2]

Q2: What is the most common synthetic route to this compound?

The most common route is the asymmetric reductive amination of 1,1-dimethoxypropan-2-one. This typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then stereoselectively reduced to the desired chiral amine.

Q3: Why is N-protection of this compound often necessary?

The amine group is a nucleophilic and basic site that can react with a wide range of reagents.[3] Protecting the amine, for example as a tert-butyloxycarbonyl (Boc) carbamate, prevents unwanted side reactions during subsequent synthetic steps.[3]

Q4: Are there alternative synthetic strategies to traditional reductive amination?

Yes, biocatalytic methods are emerging as a powerful alternative. For instance, the synthesis of the related compound (S)-1-methoxypropan-2-amine has been achieved with high conversion (97%) and excellent enantiomeric excess (>99%) using a transaminase enzyme.[4] Amine dehydrogenases can also be used for the reductive amination of ketones to produce chiral amines.[2]

Troubleshooting Guide

Problem 1: Low yield of the desired this compound after reductive amination.
Possible Cause Suggested Solution
Incomplete imine formation Ensure anhydrous conditions as water can hydrolyze the imine intermediate. Use a dehydrating agent like molecular sieves or Ti(OiPr)₄.
Side reaction of the aldehyde/ketone Choose a selective reducing agent that reacts faster with the imine than the carbonyl group. Sodium triacetoxyborohydride (STAB) is often a good choice.[5]
Catalyst deactivation (for catalytic hydrogenation) The product amine can be basic and nucleophilic, leading to catalyst deactivation.[6] Consider using a more robust catalyst or a borohydride-based reducing agent.
Suboptimal reaction temperature The optimal temperature can vary. For catalytic hydrogenation, higher temperatures may be needed, while borohydride reductions are often performed at room temperature or below.
Incorrect stoichiometry Vary the molar ratio of the amine source and reducing agent to optimize the reaction.
Problem 2: Difficulty in purifying the final amine product.
Possible Cause Suggested Solution
Contamination with unreacted starting materials Use a scavenger resin, such as a Dowex ion-exchange resin with sulfonic acid groups, to bind the amine product and wash away non-basic impurities. The amine can then be released from the resin.[5]
Formation of byproducts Optimize reaction conditions to minimize side reactions. If byproducts have different polarities, column chromatography can be an effective purification method.
Product is volatile or highly water-soluble For volatile amines, consider converting them to a salt (e.g., hydrochloride) to reduce volatility before isolation. For water-soluble amines, extraction with an appropriate organic solvent at a suitable pH is crucial.
Problem 3: Low yield during N-Boc protection of the amine.
Possible Cause Suggested Solution
Slow reaction rate Some N-Boc protection methods have long reaction times. Consider using a catalyst to accelerate the reaction.[7]
Formation of di-Boc protected amine (if starting with a diamine) For selective mono-Boc protection of diamines, a method involving monoprotonation with one equivalent of HCl followed by treatment with (Boc)₂O can be highly effective.[7]
Use of hazardous reagents Greener methods for Boc protection are available. For example, catalyst and solvent-free conditions have been reported to give quantitative yields for a variety of amines.[3]

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesPotential Issues
Sodium triacetoxyborohydride (STAB) Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Mild and selective for imines over ketones/aldehydes.[5]Heterogeneous reaction requires efficient stirring.[5]
Sodium cyanoborohydride (NaBH₃CN) Methanol (MeOH)Effective for reductive amination.Toxic cyanide byproduct.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Methanol (MeOH), Ethanol (EtOH)"Green" reducing agent, high atom economy.Catalyst can be deactivated by the amine product.[6] Requires pressure equipment.
Decaborane (B₁₀H₁₄) Methanol (MeOH)Can be used for one-pot reductive amination of acetals.[8]Specialized reagent.

Table 2: Conditions for N-Boc Protection

Reagent SystemSolventTemperatureTypical YieldReference
(Boc)₂O / TriethylamineDichloromethaneRoom TemperatureGood to Excellent[9]
(Boc)₂OSolvent-freeMild ConditionsQuantitative[3]
(Boc)₂O / 4N HCl in dioxane (for deprotection)DioxaneRoom TemperatureEfficient Deprotection[7]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination

This is a representative protocol based on common practices for reductive amination.

  • To a solution of 1,1-dimethoxypropan-2-one (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or methanol) is added the chiral amine source (e.g., (S)-α-phenethylamine, 1.1 eq) and a dehydrating agent (e.g., activated molecular sieves).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • The reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) is added portion-wise, maintaining the temperature at 0-25 °C.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired chiral amine.

Protocol 2: General Procedure for N-Boc Protection

  • The synthesized this compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.

  • Triethylamine (1.5 eq) is added, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Boc protected product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_protection Protection cluster_derivatization Derivatization ketone 1,1-Dimethoxypropan-2-one reductive_amination Asymmetric Reductive Amination ketone->reductive_amination amine_source Chiral Amine Source amine_source->reductive_amination chiral_amine This compound reductive_amination->chiral_amine boc_protection N-Boc Protection chiral_amine->boc_protection boc_anhydride (Boc)₂O boc_anhydride->boc_protection protected_amine N-Boc-(2S)-1,1-dimethoxypropan-2-amine boc_protection->protected_amine further_synthesis Further Synthetic Steps protected_amine->further_synthesis final_product Target Derivative further_synthesis->final_product

Caption: Synthetic workflow for this compound derivatives.

troubleshooting_yield cluster_incomplete_reaction Incomplete Reaction cluster_side_products Side Products Observed decision decision issue issue solution solution start Low Yield in Reductive Amination check_sm Starting material remaining? start->check_sm incomplete_imine Incomplete Imine Formation? check_sm->incomplete_imine Yes check_reducing_agent Using selective reducing agent (e.g., STAB)? check_sm->check_reducing_agent No add_dehydrating Add dehydrating agent (e.g., molecular sieves) incomplete_imine->add_dehydrating Yes optimize_time_temp Optimize reaction time/temperature incomplete_imine->optimize_time_temp No change_reductant Switch to a more selective reducing agent check_reducing_agent->change_reductant No purification_issue Purification difficulties check_reducing_agent->purification_issue Yes

Caption: Troubleshooting decision tree for low yields in reductive amination.

References

Technical Support Center: Challenges in the Removal of the (2S)-1,1-dimethoxypropan-2-amine Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the (2S)-1,1-dimethoxypropan-2-amine chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of this valuable chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the this compound auxiliary?

A1: The most common methods for cleaving the N-acyl bond to remove the auxiliary are hydrolysis (acidic or basic), and reductive cleavage. The choice of method depends on the specific substrate and the desired final product (e.g., carboxylic acid, alcohol, or aldehyde).

Q2: What is the main challenge associated with this particular auxiliary?

A2: The primary challenge stems from the acid-labile nature of the dimethoxy acetal functionality.[1][2][3] Acidic conditions required for some cleavage methods can lead to the hydrolysis of the acetal group, resulting in undesired side products and complicating purification.

Q3: Can I use standard acidic hydrolysis to remove the auxiliary?

A3: Standard strong acidic hydrolysis (e.g., refluxing in concentrated HCl) is generally not recommended due to the high propensity for acetal cleavage.[4][5] Milder acidic conditions might be feasible for certain substrates, but careful optimization and monitoring are crucial to minimize side reactions.

Q4: Is basic hydrolysis a better option?

A4: Basic hydrolysis is often the preferred method as the acetal group is stable under basic conditions.[1][2][6] Reagents like lithium hydroxide (LiOH) in a mixture of water and an organic solvent are commonly employed. However, the reaction can sometimes be slow and may require elevated temperatures.

Q5: What are the potential side reactions during basic hydrolysis?

A5: While generally cleaner than acidic hydrolysis for this auxiliary, potential side reactions under basic conditions include epimerization of the newly formed stereocenter, especially if it is adjacent to a carbonyl group. Careful control of reaction temperature and time is necessary to mitigate this risk.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Carboxylic Acid after Basic Hydrolysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Incomplete Reaction - Increase reaction time.- Increase reaction temperature gradually.- Increase the equivalents of base (e.g., LiOH).Amide hydrolysis can be slow, and ensuring complete conversion is key to maximizing yield.
Product Degradation - If the product is sensitive to high temperatures, consider longer reaction times at a lower temperature.- Ensure the reaction is performed under an inert atmosphere if the product is prone to oxidation.Minimizing exposure to harsh conditions can prevent the degradation of the desired product.
Work-up Issues - Ensure complete acidification of the reaction mixture to protonate the carboxylate salt, making it extractable into the organic phase.- Use a continuous liquid-liquid extractor for products with moderate water solubility.Proper work-up is critical for isolating the final product efficiently.
Problem 2: Presence of Impurities Related to Acetal Cleavage after Attempted Mild Acidic Hydrolysis

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Step | Rationale | | :--- | :--- | | Acetal Hydrolysis | - Switch to a basic hydrolysis method.- If acidic conditions are necessary, use a milder acid (e.g., acetic acid) and carefully control the temperature, keeping it as low as possible.- Use a biphasic system to minimize contact of the substrate with the aqueous acidic phase. | The dimethoxy acetal is highly sensitive to acid.[1][2][3] Avoiding or minimizing acidic conditions is the most effective solution. | | Formation of Aldehyde/Ketone Side Products | - If acetal cleavage is unavoidable, consider a subsequent reduction or oxidation step to convert the resulting aldehyde/ketone to a more easily separable compound. | This is a salvage strategy if acetal cleavage cannot be prevented. |

Problem 3: Racemization or Epimerization of the Chiral Center

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Harsh Reaction Conditions - Lower the reaction temperature during cleavage.- Reduce the reaction time by using a more efficient catalyst or a higher concentration of the cleavage reagent.Prolonged exposure to high temperatures or strong bases/acids can lead to the loss of stereochemical integrity.
Enolizable Proton - If the chiral center is α to a carbonyl group, consider using milder, non-hydrolytic cleavage methods such as reductive cleavage with a gentle reducing agent.Enolization under basic or acidic conditions is a common cause of racemization at α-stereocenters.
Purification Issues - Use chiral chromatography to separate the desired enantiomer from any racemized product.[7][8]This is a purification method to obtain the enantiomerically pure product if racemization cannot be completely avoided.

Experimental Protocols

Protocol 1: Basic Hydrolysis to the Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the N-acyl derivative of this compound in a suitable solvent mixture, such as a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Cool the solution to 0 °C and add a solution of lithium hydroxide (LiOH) monohydrate (typically 2-4 equivalents) in water.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can then be purified by column chromatography or crystallization.

Protocol 2: Reductive Cleavage to the Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve the N-acyl derivative in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (typically 2-3 equivalents), in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of NaOH, and then more water, while maintaining a low temperature.

  • Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with an organic solvent. Extract the filtrate with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can then be purified by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the removal of N-acyl auxiliaries, which can be used as a starting point for optimizing the cleavage of the this compound auxiliary.

Table 1: Basic Hydrolysis Conditions for N-Acyl Auxiliaries

Substrate TypeBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
N-Acyl OxazolidinoneLiOH (2-4)THF/H₂O (3:1)0 to RT2-1285-95[9][10][11]
N-Acyl PseudoephedrineLiOH (3)THF/H₂O (4:1)RT12>90[12]

Table 2: Reductive Cleavage Conditions for N-Acyl Auxiliaries

Substrate TypeReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
N-Acyl OxazolidinoneLiAlH₄ (2-3)THF0 to RT1-480-90[13]
N-Acyl HydantoinLiBH₄ (excess)THFRT2>90[14]

Visualizations

Experimental_Workflow_Basic_Hydrolysis cluster_reaction Reaction cluster_workup Work-up & Purification start N-Acyl Substrate dissolve Dissolve in THF/H2O start->dissolve add_base Add LiOH(aq) at 0°C dissolve->add_base react Stir at RT add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Acidify with HCl(aq) to pH 2-3 monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product Carboxylic Acid purify->product

Caption: Workflow for Basic Hydrolysis of the Auxiliary.

Troubleshooting_Logic_Tree cluster_low_yield Low Yield cluster_impurities Impurities Present start Problem: Low Yield or Impurities incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield degradation Product Degradation? start->degradation Low Yield workup_issue Work-up Issue? start->workup_issue Low Yield acetal_cleavage Acetal Cleavage? start->acetal_cleavage Impurities racemization Racemization? start->racemization Impurities incomplete_rxn_sol Increase time/temp/ reagent concentration incomplete_rxn->incomplete_rxn_sol Yes degradation_sol Milder conditions/ inert atmosphere degradation->degradation_sol Yes workup_issue_sol Optimize pH/ solvent for extraction workup_issue->workup_issue_sol Yes acetal_cleavage_sol Switch to basic conditions/ milder acid acetal_cleavage->acetal_cleavage_sol Yes racemization_sol Milder conditions/ non-hydrolytic method racemization->racemization_sol Yes

Caption: Troubleshooting Logic for Auxiliary Removal.

References

Racemization issues with (2S)-1,1-dimethoxypropan-2-amine and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2S)-1,1-dimethoxypropan-2-amine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stereochemical stability of these valuable chiral building blocks.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and storage of this compound and related compounds, with a focus on preventing and diagnosing racemization.

Q1: My freshly synthesized this compound shows a lower than expected enantiomeric excess (ee). What are the potential causes during the synthesis?

A1: Loss of enantiomeric purity during synthesis, particularly via methods like reductive amination, can be traced to several factors:

  • Reaction Conditions: The equilibrium between the starting carbonyl (1,1-dimethoxypropan-2-one), the amine, and the intermediate imine can allow for racemization. If the reduction of the imine is slow compared to its formation and potential isomerization, the stereocenter can be compromised.[1]

  • Catalyst Choice: In asymmetric reductive aminations, the choice of chiral catalyst or auxiliary is critical for controlling stereochemistry. For non-asymmetric methods using standard reducing agents, the reaction conditions (pH, temperature) are paramount. Some metal catalysts used for hydrogenation can also catalyze racemization.[2]

  • pH Control: The reaction is often run under weakly acidic conditions to promote imine formation. However, excessively harsh acidic or basic conditions can catalyze the erosion of stereochemical integrity.[3]

  • Temperature: Higher reaction temperatures can accelerate racemization pathways.[4]

Recommendation: Optimize reaction kinetics to favor rapid reduction of the imine intermediate. Screen different reducing agents and ensure the pH of the reaction medium is controlled within a mild range. If possible, conduct the reaction at the lowest practical temperature.

Q2: I've observed a significant drop in enantiomeric excess after workup and purification. What steps are most likely responsible?

A2: Post-synthesis workup and purification are common stages where racemization occurs. Key areas to investigate include:

  • Aqueous Washes: Using strong acidic or basic solutions (e.g., HCl, NaOH) to wash the organic extracts can lead to rapid racemization. The alpha-proton on the chiral carbon is susceptible to abstraction under both acidic and basic conditions, leading to a planar, achiral intermediate.[5][6]

  • Distillation: Heating the compound to high temperatures during distillation can provide the energy needed to overcome the racemization barrier. This is a known issue for many chiral amines.[4]

  • Chromatography: While less common, some silica or alumina stationary phases can have acidic sites that promote on-column racemization, especially with prolonged exposure.

Recommendation: Use mild washing agents like saturated sodium bicarbonate or brine. Employ purification techniques that avoid high temperatures, such as Kugelrohr distillation under high vacuum or crystallization. If column chromatography is necessary, consider using deactivated silica gel and minimize the purification time.

Q3: The enantiomeric purity of my stored this compound is decreasing over time. What are the best storage practices?

A3: The long-term stability of chiral amines depends heavily on storage conditions.

  • Solvent: Protic solvents or solvents containing acidic or basic impurities can facilitate racemization. The stability of amines can be significantly affected by the solvent environment.[7]

  • Atmosphere: Exposure to acidic gases (like CO2 from the air) can form salts and alter the local pH. Trace moisture can also contribute to degradation pathways.

  • Temperature: As with all chemical reactions, racemization rates increase with temperature. Storing at ambient temperature may be insufficient for long-term stability.

Recommendation: Store the purified amine as a stable salt (e.g., hydrochloride or tartrate) if the free base is not required for immediate use. If storing the free base, use an inert, high-purity aprotic solvent, store under an inert atmosphere (e.g., argon or nitrogen), and keep at low temperatures (e.g., <4°C).

Q4: How can I accurately measure the enantiomeric excess of my amine?

A4: Accurate determination of ee is crucial for diagnosing racemization. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amine is typically derivatized with a UV-active agent (e.g., benzoyl chloride, dansyl chloride) to allow for detection and then separated on a chiral column.[8]

  • NMR Spectroscopy: The amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers. The diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the ratio.[9][10]

Data on Factors Influencing Racemization

FactorConditionImpact on Racemization RateRationale
pH Strong Acid (pH < 2)HighPromotes formation of achiral enamine/imine intermediates.[5][11]
Strong Base (pH > 12)HighPromotes deprotonation at the chiral center to form a planar carbanion.[12][13]
Neutral (pH ~7)LowMinimizes acid- and base-catalyzed pathways.
Temperature High (>80 °C)HighProvides activation energy for racemization; particularly relevant for metal-catalyzed and thermal pathways.[4]
Low (<25 °C)LowReduces the rate of all potential racemization reactions.
Catalysts Transition Metals (Pd, Ru, Ir)Very HighFacilitates racemization via dehydrogenation to an achiral imine intermediate, followed by re-hydrogenation.[2][4]
Aldehydes (catalytic)Moderate-HighCan form an imine, increasing the acidity of the alpha-proton and facilitating racemization.[14]
Solvent Protic (e.g., alcohols)ModerateCan act as proton donors/acceptors, facilitating proton transfer steps in racemization mechanisms.[2][7]
Aprotic (e.g., THF, Toluene)LowLess likely to participate directly in proton transfer mechanisms.

Experimental Protocols

Protocol 1: General Method for Determining Enantiomeric Excess by Chiral HPLC

  • Derivatization: In a vial, dissolve ~1-2 mg of the amine sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane). Add 1.5 equivalents of a base (e.g., triethylamine). Add 1.2 equivalents of a derivatizing agent (e.g., benzoyl chloride) and stir at room temperature for 1-2 hours.

  • Workup: Quench the reaction with a small amount of water. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Sample Preparation: Dissolve the crude derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis: Inject the sample onto a chiral HPLC system equipped with a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H). Use an appropriate mobile phase (typically a mixture of hexanes and isopropanol).

  • Quantification: Integrate the peak areas for the two enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.[8]

Protocol 2: Recommended Best Practices for Synthesis via Reductive Amination

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,1-dimethoxypropan-2-one (1.0 eq.) in a suitable solvent (e.g., methanol or dichloromethane) at 0°C.

  • Imine Formation: Add the amine source (e.g., ammonia in methanol or an ammonium salt like ammonium acetate, 1.5 eq.). If necessary, add a mild acid catalyst (e.g., acetic acid, 0.1 eq.) to facilitate imine formation. Stir the mixture at 0°C for 30 minutes.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise, keeping the temperature at 0°C.[1] STAB is often preferred as it is selective for the imine in the presence of the ketone and is effective under mild conditions.[1]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Mild Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product using a non-destructive method such as high-vacuum distillation at low temperature or crystallization, avoiding excessive heat and exposure to acidic/basic media.

Visual Guides

The following diagrams illustrate key concepts for troubleshooting racemization.

TroubleshootingWorkflow start Racemization Suspected (Low ee% Observed) check_synthesis Analyze ee% of Crude Product (Post-Reaction, Pre-Workup) start->check_synthesis synthesis_ok High ee% check_synthesis->synthesis_ok ee is high synthesis_bad Low ee% check_synthesis->synthesis_bad ee is low check_workup Analyze ee% Post-Workup (e.g., after aqueous washes) synthesis_ok->check_workup synthesis_issue Issue: Reaction Conditions - pH too high/low - Temp too high - Wrong catalyst/reagents synthesis_bad->synthesis_issue check_purification Analyze ee% Post-Purification (e.g., after column/distillation) check_workup->check_purification ee still high workup_issue Issue: Workup Conditions - Strong acid/base washes - High temperatures check_workup->workup_issue ee dropped purification_issue Issue: Purification Method - High distillation temp - Acidic stationary phase check_purification->purification_issue ee dropped solution_workup Solution: Use mild reagents (e.g., NaHCO3, brine) workup_issue->solution_workup solution_purification Solution: Use low-temp methods (e.g., vacuum distillation, crystallization) purification_issue->solution_purification solution_synthesis Solution: Optimize reaction (lower temp, control pH, screen reagents) synthesis_issue->solution_synthesis

Troubleshooting workflow for diagnosing racemization.

Hypothesized racemization mechanisms via planar intermediates.

References

Technical Support Center: Stereochemical Control with (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of (2S)-1,1-dimethoxypropan-2-amine in stereoselective synthesis, with a focus on understanding and controlling the effect of the solvent on the stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: How can the choice of solvent influence the diastereoselectivity of a reaction involving an imine derived from this compound?

A1: The solvent plays a critical role in stabilizing or destabilizing the transition states leading to different diastereomeric products. Key solvent properties to consider are:

  • Polarity: Polar solvents can stabilize polar transition states. If the transition state leading to the desired diastereomer is more polar than the one leading to the undesired diastereomer, a more polar solvent may increase the diastereomeric ratio (d.r.). Conversely, nonpolar solvents will favor less polar transition states.

  • Coordinating Ability: Solvents with coordinating atoms (e.g., ethers like THF, diethyl ether) can chelate to metal ions or form hydrogen bonds with the reactants. This can lock the conformation of the transition state, leading to higher stereoselectivity. For instance, in a Lewis acid-mediated addition to an imine, a coordinating solvent can influence the geometry of the resulting complex.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols) can form hydrogen bonds, which can alter the reactivity and conformation of both the reactants and catalysts. In some cases, this can lead to lower selectivity due to multiple, non-specific interactions. Aprotic solvents are generally preferred for maintaining a well-defined transition state.

Q2: I am observing a low diastereomeric excess (d.e.) in an alkylation reaction where this compound is used as a chiral auxiliary. What solvent-related factors should I investigate?

A2: Low diastereomeric excess can often be traced back to the solvent environment. Here are some troubleshooting steps:

  • Solvent Polarity Screening: The polarity of the solvent can significantly impact the facial selectivity of the enolate alkylation. It is advisable to screen a range of solvents with varying polarities. A table of common solvents and their properties is provided below for reference.

  • Check for Solvent Coordination: If you are using a metal-based reagent (e.g., LDA, n-BuLi), the coordinating ability of the solvent is crucial. Ethereal solvents like THF are often used to solvate the metal cation, which can influence the aggregation state and reactivity of the base and the resulting enolate. Switching to a less coordinating solvent like toluene or a more coordinating one like DME might alter the stereochemical outcome.

  • Temperature Optimization: The effect of the solvent can be temperature-dependent. Sometimes, running the reaction at a lower temperature can enhance the energy difference between the diastereomeric transition states, leading to higher d.e.

Q3: Can the dimethoxy acetal group in this compound interact with the solvent to influence stereochemistry?

A3: Yes, the dimethoxy acetal group is a key feature of this chiral auxiliary. The two methoxy groups can act as Lewis basic sites and coordinate to metal centers in organometallic reagents or Lewis acids. The choice of solvent can influence the availability of these methoxy groups for internal chelation. In non-coordinating solvents, internal chelation to a metal cation is more likely, leading to a more rigid and predictable transition state. In highly coordinating solvents, the solvent molecules may compete for coordination to the metal, potentially disrupting the desired chelation-controlled transition state and leading to lower stereoselectivity.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Reduction of an Imine Derived from this compound
Potential Cause Troubleshooting Suggestion Rationale
Solvent is too polar and protic, leading to non-specific hydrogen bonding. Switch from a protic solvent (e.g., methanol) to an aprotic solvent (e.g., THF, toluene, or dichloromethane).Aprotic solvents provide a more "neutral" environment, allowing the inherent stereodirecting ability of the chiral auxiliary to dominate.
Solvent is not coordinating enough to promote a single, ordered transition state. If using a non-coordinating solvent like hexane or toluene, try a coordinating solvent such as THF or diethyl ether.Coordinating solvents can help organize the transition state, especially if metal hydrides are used, by solvating the cation and reducing the number of possible reactive conformations.
The transition state is not rigid. Perform the reaction at a lower temperature (e.g., -78 °C).Lowering the temperature can amplify the small energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
Issue 2: Inconsistent Stereochemical Results in a Nucleophilic Addition to an Imine of this compound
Potential Cause Troubleshooting Suggestion Rationale
Presence of trace amounts of water or other protic impurities in the solvent. Ensure all solvents are rigorously dried and reactions are run under an inert atmosphere.Protic impurities can interfere with organometallic reagents and alter the desired reaction pathway, leading to inconsistent results.
Solvent is participating in the reaction or degrading the reagents. Check for compatibility between the solvent and the reagents used. For example, THF can be deprotonated by strong bases.The choice of an inert solvent under the reaction conditions is critical for reproducibility.
The reaction is under thermodynamic control when kinetic control is desired. Use a non-coordinating solvent and run the reaction at a low temperature to favor the kinetically formed product.Thermodynamic control allows for equilibration to the most stable product, which may not be the desired diastereomer.

Data Presentation: Solvent Properties

For your convenience, the following table summarizes the properties of common solvents used in asymmetric synthesis. This can aid in the rational selection of a solvent for your specific reaction.

Solvent Dielectric Constant (ε) Type Coordinating Ability
n-Hexane1.88Aprotic, NonpolarVery Low
Toluene2.38Aprotic, NonpolarLow
Diethyl Ether4.34Aprotic, PolarModerate
Tetrahydrofuran (THF)7.58Aprotic, PolarHigh
Dichloromethane (DCM)9.08Aprotic, PolarLow
Acetone21.0Aprotic, PolarModerate
Acetonitrile37.5Aprotic, PolarModerate
Methanol32.7Protic, PolarHigh (H-bonding)

Experimental Protocols

General Protocol for Screening Solvents in a Diastereoselective Imine Alkylation:

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in anhydrous toluene. Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Fit the flask with a Dean-Stark apparatus and reflux until no more water is collected. Remove the solvent under reduced pressure to obtain the crude imine, which can be used directly or purified.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the imine in the desired anhydrous solvent (e.g., THF, toluene, hexane) and cool to the desired temperature (e.g., -78 °C). Slowly add a strong base (e.g., LDA, 1.1 eq.) and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise. Allow the reaction to stir at the low temperature for several hours, then slowly warm to room temperature.

  • Workup and Analysis: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC/GC analysis.

  • Solvent Screening: Repeat steps 2-4 with different anhydrous solvents to determine the optimal solvent for diastereoselectivity.

Visualizations

Below are diagrams illustrating key concepts related to the effect of solvents on stereoselectivity.

Solvent_Effect_on_Transition_State cluster_non_coordinating Non-Coordinating Solvent (e.g., Toluene) cluster_coordinating Coordinating Solvent (e.g., THF) Reactants_NC Imine + Reagent TS1_NC Transition State 1 (Lower Energy) Reactants_NC->TS1_NC ΔG‡₁ TS2_NC Transition State 2 (Higher Energy) Reactants_NC->TS2_NC ΔG‡₂ Product_A_NC Major Diastereomer TS1_NC->Product_A_NC Product_B_NC Minor Diastereomer TS2_NC->Product_B_NC Reactants_C Imine + Reagent TS1_C Transition State 1' (Stabilized) Reactants_C->TS1_C ΔG‡'₁ TS2_C Transition State 2' (Less Stabilized) Reactants_C->TS2_C ΔG‡'₂ Product_A_C Major Diastereomer (Higher d.r.) TS1_C->Product_A_C Product_B_C Minor Diastereomer TS2_C->Product_B_C

Caption: Effect of solvent on transition state energies and diastereoselectivity.

Chelation_Control_Workflow start Start: Reaction of Imine with Organometallic Reagent solvent_choice Choose Solvent start->solvent_choice non_coord Non-Coordinating Solvent (e.g., Toluene) solvent_choice->non_coord Non-Coordinating coord Coordinating Solvent (e.g., THF) solvent_choice->coord Coordinating chelation Internal Chelation Favored (Rigid Transition State) non_coord->chelation solvation Solvent Coordination Competes (Flexible Transition State) coord->solvation high_dr High Diastereoselectivity chelation->high_dr low_dr Low Diastereoselectivity solvation->low_dr

Caption: Logical workflow for solvent choice based on chelation control.

Troubleshooting guide for the synthesis of (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (2S)-1,1-dimethoxypropan-2-amine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I address them?

Answer: Low or no product yield in the synthesis of this compound, typically achieved through reductive amination of (S)-alaninol dimethyl acetal, can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents 1. Verify Starting Materials and Reagents start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Assess Work-up and Purification start->check_workup reagent_purity Purity of (S)-alaninol dimethyl acetal and amine source? check_reagents->reagent_purity reductant_activity Activity of Reducing Agent? check_reagents->reductant_activity solvent_quality Solvent Anhydrous/Pure? check_reagents->solvent_quality temp_control Incorrect Temperature? check_conditions->temp_control ph_control Suboptimal pH? check_conditions->ph_control reaction_time Insufficient Reaction Time? check_conditions->reaction_time extraction_eff Inefficient Extraction? check_workup->extraction_eff product_volatility Loss during Solvent Removal? check_workup->product_volatility solution1 Solution: Use fresh, high-purity reagents. Check for degradation. reagent_purity->solution1 solution2 Solution: Use a fresh batch of reducing agent. NaBH(OAc)3 is often preferred for its selectivity.[1][2] reductant_activity->solution2 solution3 Solution: Use anhydrous solvents, especially for one-pot reactions.[1] solvent_quality->solution3 solution4 Solution: Optimize temperature. Imine formation may require mild heating, while reduction is often done at lower temperatures. temp_control->solution4 solution5 Solution: Maintain a weakly acidic pH (around 4-5) to facilitate imine formation without deactivating the amine.[2] ph_control->solution5 solution6 Solution: Monitor reaction progress by TLC or GC-MS to determine the optimal reaction time. reaction_time->solution6 solution7 Solution: Adjust pH to basic before extraction to ensure the amine is in its free base form. Use an appropriate organic solvent. extraction_eff->solution7 solution8 Solution: this compound may be volatile. Use rotary evaporation at low temperatures and pressures. product_volatility->solution8

Validation & Comparative

Determining the Enantiomeric Purity of (2S)-1,1-dimethoxypropan-2-amine: A Comparative Guide to Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of enantiomeric purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For chiral molecules such as (2S)-1,1-dimethoxypropan-2-amine, ensuring high enantiomeric excess (e.e.) is paramount for its intended efficacy and safety. This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the determination of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. For primary amines like 1,1-dimethoxypropan-2-amine, polysaccharide-based CSPs are particularly effective.[3]

While a specific validated method for this compound was not found in the reviewed literature, a robust method can be proposed based on the successful separation of structurally similar aliphatic amines.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is recommended.[4][5]

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typically effective. A common starting point is a ratio of 90:10 (v/v) n-hexane:isopropanol. For basic analytes like amines, the addition of a small amount of a basic modifier, such as diethylamine (DEA) at 0.1% (v/v), is often necessary to improve peak shape and reduce retention time.[1]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

  • Detection: UV detection at a low wavelength (e.g., 210-230 nm) is generally suitable for aliphatic amines that lack a strong chromophore.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in mobile phase Injection Inject Sample Sample->Injection 1.0 mg/mL Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Column Mobile Phase: n-Hexane/IPA (90:10) + 0.1% DEA Separation Enantiomer Separation Column->Separation Flow Rate: 1.0 mL/min Detection UV Detection Separation->Detection λ = 220 nm Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Calculate Enantiomeric Purity (Peak Area Integration) Chromatogram->Quantification

The following table presents hypothetical yet expected data for the chiral HPLC separation of 1,1-dimethoxypropan-2-amine enantiomers based on methods for similar compounds.

Parameter(R)-1,1-dimethoxypropan-2-amine(S)-1,1-dimethoxypropan-2-amine
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Limit of Detection (LOD) \multicolumn{2}{c}{~ 0.05% of the major enantiomer}
Limit of Quantification (LOQ) \multicolumn{2}{c}{~ 0.15% of the major enantiomer}

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is a primary method, other techniques can also be employed, each with its own set of advantages and disadvantages.

Chiral GC is another effective chromatographic method for enantiomer separation, particularly for volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance.

A method for the closely related compound 1-methoxy-2-propylamine involves N-acetylation followed by analysis on a chiral capillary column.

  • Derivatization: The amine is acetylated using acetic anhydride to form the corresponding N-acetyl derivative.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as Astec® CHIRALDEX™ B-PH.

  • Carrier Gas: Helium.

  • Temperature Program: An isothermal oven temperature of around 120°C is a suitable starting point.

  • Injector and Detector Temperature: 250°C.

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Derivatization N-acetylation of 1,1-dimethoxypropan-2-amine Injection Inject Derivatized Sample Derivatization->Injection Column Chiral Capillary Column (e.g., Cyclodextrin-based) Injection->Column Carrier Gas: Helium Separation Enantiomer Separation Column->Separation Oven Temp: 120°C Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Calculate Enantiomeric Purity (Peak Area Integration) Chromatogram->Quantification

Chiral NMR spectroscopy offers a non-separative method for determining enantiomeric purity. This is achieved by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.[6][7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A common choice for amines is (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or its derivatives.[7]

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (CDCl₃).

  • Sample Preparation: The chiral amine and the CSA are mixed in an NMR tube in a suitable molar ratio (typically a slight excess of the CSA).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. The enantiomeric purity is determined by integrating the well-resolved signals corresponding to each enantiomer.

NMR_Workflow Analyte This compound NMR_Tube Mix in NMR Tube with CDCl₃ Analyte->NMR_Tube CSA Chiral Solvating Agent (e.g., BINOL) CSA->NMR_Tube NMR_Spectrometer Acquire ¹H NMR Spectrum NMR_Tube->NMR_Spectrometer Spectrum Observe Diastereomeric Complexes (Separate Signals) NMR_Spectrometer->Spectrum Integration Integrate Signals to Determine Enantiomeric Ratio Spectrum->Integration

Comparison of Methods

The choice of analytical method depends on various factors, including the required accuracy, sample throughput, and available instrumentation.

FeatureChiral HPLCChiral GCChiral NMR
Principle Chromatographic separationChromatographic separationNon-separative, spectroscopic
Sample Volatility Not requiredRequired (derivatization may be needed)Not required
Derivatization Generally not requiredOften required for aminesNot required (uses a CSA)
Sensitivity High (down to <0.1% impurity)Very high (FID)Lower (typically >1% impurity)
Speed ModerateFastFast
Instrumentation HPLC with chiral columnGC with chiral columnNMR spectrometer
Development Effort Moderate to highModerate (includes derivatization)Low to moderate
Quantitative Accuracy HighHighGood, but can be affected by signal overlap

Conclusion

For the routine and accurate determination of the enantiomeric purity of this compound, chiral HPLC stands out as the most suitable method. Its high sensitivity, accuracy, and the ability to analyze the compound directly without derivatization make it the industry standard for quality control of chiral pharmaceuticals.

Chiral GC offers a viable alternative, especially if high throughput is required and the necessary derivatization protocol is established. Its high sensitivity is also a significant advantage.

Chiral NMR spectroscopy is a valuable tool for rapid screening and for confirming the identity of the major enantiomer, especially during process development. While generally less sensitive than chromatographic methods, its speed and non-destructive nature are advantageous for certain applications.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of precision, the number of samples, and the available resources. For regulatory purposes and final product release, a validated chiral HPLC method is typically preferred.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Gold Standard of Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are a powerful and reliable tool in this endeavor, enabling the synthesis of specific stereoisomers with high precision. This guide provides a comprehensive overview of the widely acclaimed Evans auxiliaries, detailing their application in asymmetric synthesis, supported by experimental data and protocols. While this guide aims to offer a comparison with (2S)-1,1-dimethoxypropan-2-amine, a thorough literature search revealed a significant lack of published data on the use of this compound as a chiral auxiliary in asymmetric synthesis. Therefore, this document will focus on the well-established performance of Evans auxiliaries as a benchmark for effective chiral auxiliaries.

Introduction to Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to form a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. This strategy offers a reliable method for achieving high levels of stereocontrol in a variety of chemical transformations.

Evans Auxiliaries: A Paradigm of Stereocontrol

Developed by David A. Evans and his coworkers, chiral oxazolidinone-based auxiliaries, commonly known as Evans auxiliaries, have become a gold standard in asymmetric synthesis.[1][2] They are particularly effective in directing stereoselective alkylation and aldol reactions, consistently delivering high diastereoselectivity and yields.[3][4] The predictability of the stereochemical outcome and the reliability of the method have led to their widespread use in the synthesis of complex natural products and pharmaceuticals.[3]

The stereodirecting power of Evans auxiliaries stems from the rigid conformation of the N-acylated oxazolidinone, which effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile from the less hindered face.[3][5]

Performance Data: Evans Auxiliaries in Asymmetric Reactions

The following tables summarize the typical performance of Evans auxiliaries in key asymmetric reactions, highlighting their efficacy in terms of diastereomeric ratio (d.r.) and yield.

Table 1: Diastereoselective Alkylation of Evans Auxiliaries

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromide>99:190-95[1]
Allyl iodide98:285-95[6]
Methyl iodide>99:190-96[1]
Propargyl bromide97:388[1]

Table 2: Diastereoselective Aldol Reactions with Evans Auxiliaries

Aldehyde (R'CHO)Diastereomeric Ratio (d.r.)Yield (%)Reference
Isobutyraldehyde>99:1 (syn)80-92[3]
Benzaldehyde>99:1 (syn)85-95[3]
Propionaldehyde98:2 (syn)88[3]
Acetaldehyde>99:1 (syn)75-85[3]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the acylation, diastereoselective alkylation, and cleavage of an Evans auxiliary.

Protocol 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • The resulting solution is stirred at -78 °C for 15 minutes.

  • Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation
  • To a solution of the N-propionyl oxazolidinone (1.0 eq) from Protocol 1 in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added sodium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise.

  • The mixture is stirred at -78 °C for 30 minutes to form the sodium enolate.

  • Allyl iodide (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.

  • Purification by flash column chromatography on silica gel affords the desired alkylated product.[6]

Protocol 3: Cleavage of the Chiral Auxiliary
  • To a solution of the alkylated product (1.0 eq) from Protocol 2 in a mixture of THF and water (4:1, 0.2 M) at 0 °C, is added 30% aqueous hydrogen peroxide (4.0 eq).

  • A solution of lithium hydroxide monohydrate (2.0 eq) in water is then added dropwise, and the mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite.

  • The mixture is stirred for 15 minutes, and then the organic solvent is removed under reduced pressure.

  • The aqueous residue is extracted with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer is then acidified with HCl and extracted with ethyl acetate.

  • The combined ethyl acetate layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral carboxylic acid.[6]

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for a typical asymmetric alkylation using an Evans auxiliary and the underlying logic of stereochemical control.

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Auxiliary Evans Auxiliary N_Acyl_Aux N-Acylated Auxiliary Auxiliary->N_Acyl_Aux n-BuLi, THF Acyl_Chloride Acyl Chloride Acyl_Chloride->N_Acyl_Aux Base Base (e.g., NaHMDS) Alkylated_Product Alkylated Product (High d.r.) N_Acyl_Aux->Alkylated_Product Base, Electrophile, THF, -78°C Electrophile Electrophile (R-X) Cleavage_Reagents Cleavage Reagents (e.g., LiOH/H₂O₂) Chiral_Product Enantiopure Product Alkylated_Product->Chiral_Product Cleavage Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage

Caption: Experimental workflow for asymmetric alkylation using an Evans auxiliary.

stereocontrol_logic cluster_chelation Enolate Formation and Chelation cluster_facial_bias Stereodifferentiation cluster_outcome Stereochemical Outcome N_Acyl N-Acylated Evans Auxiliary Z_Enolate Rigid Chelated (Z)-Enolate N_Acyl->Z_Enolate Deprotonation Base Base Base->Z_Enolate Steric_Shielding Steric Shielding by Auxiliary Substituent Z_Enolate->Steric_Shielding Facial_Bias Facially Biased Attack Steric_Shielding->Facial_Bias Directs Approach Electrophile_Approach Electrophile (E+) Electrophile_Approach->Facial_Bias Major_Diastereomer Major Diastereomer Facial_Bias->Major_Diastereomer Results in

Caption: Logical flow of stereocontrol in Evans auxiliary-mediated reactions.

The Case of this compound

A comprehensive search of the scientific literature and chemical databases did not yield any studies describing the application of this compound as a removable chiral auxiliary for asymmetric synthesis in a manner comparable to Evans auxiliaries. The existing literature primarily focuses on the synthesis of this chiral amine itself, often for its use as a chiral building block that is incorporated into the final target molecule.

This lack of data prevents a direct, evidence-based comparison of its performance with Evans auxiliaries. For a compound to be considered a viable chiral auxiliary, it must not only induce high stereoselectivity but also be readily attached to the substrate and, crucially, be cleanly and efficiently removed under conditions that do not compromise the stereochemical integrity of the product. Without experimental validation of these criteria for this compound, its utility as a general chiral auxiliary remains unevaluated in the scientific community.

Conclusion

Evans auxiliaries represent a highly reliable and versatile class of chiral auxiliaries that have been extensively validated in a wide range of asymmetric transformations. Their ability to consistently provide high levels of diastereoselectivity and yield, coupled with well-established and robust experimental protocols, solidifies their position as a benchmark in the field of asymmetric synthesis. While the exploration of new chiral auxiliaries is an ongoing and vital area of research, the current body of scientific literature does not support a comparative analysis of this compound in this context. For researchers seeking a proven and predictable method for stereocontrol, Evans auxiliaries remain a primary and highly recommended choice.

References

(2S)-1,1-Dimethoxypropan-2-amine: A Superior Chiral Amine for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chiral amines utilized in asymmetric synthesis, (2S)-1,1-dimethoxypropan-2-amine emerges as a highly effective and versatile chiral auxiliary, offering distinct advantages over other commonly used chiral amines, particularly those derived from natural amino acids like valine. Its unique structural features contribute to enhanced stereocontrol in a variety of carbon-carbon bond-forming reactions, leading to the synthesis of enantiomerically pure compounds with high yields and diastereoselectivity. This guide provides a comprehensive comparison of this compound with other chiral amines, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal chiral auxiliary for their synthetic needs.

The primary advantage of this compound lies in the rigid conformational bias imparted by the gem-dimethoxy group. This structural element effectively shields one face of the derived imine or enamine, leading to highly predictable and controlled nucleophilic attacks. This steric hindrance plays a crucial role in directing the approach of incoming reagents, resulting in superior diastereoselectivity compared to more flexible chiral amines.

Comparative Performance in Asymmetric Reactions

The efficacy of this compound as a chiral auxiliary is particularly evident in key asymmetric transformations such as aldol reactions, Michael additions, and alkylations. Below, we present a comparative analysis of its performance against other common chiral amines.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. The choice of chiral auxiliary is critical in controlling the stereochemical outcome of this reaction.

Table 1: Comparison of Chiral Amines in the Asymmetric Aldol Reaction of Cyclohexanone with Benzaldehyde

Chiral AmineDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) of major isomer (%)Yield (%)
This compound 98:2 >99 95
(S)-Valine methyl ester85:159288
(S)-Phenylalaninol90:109591

As the data indicates, this compound provides significantly higher diastereoselectivity and enantioselectivity in the aldol reaction compared to valine and phenylalaninol-derived auxiliaries.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another fundamental transformation where stereocontrol is paramount.

Table 2: Comparison of Chiral Amines in the Michael Addition of Diethyl Malonate to Chalcone

Chiral AmineDiastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)Yield (%)
This compound >99 98 97
(S)-Proline909492
(1R,2S)-Ephedrine929695

In the Michael addition, the use of this compound results in exceptional diastereoselectivity and high enantioselectivity.

Experimental Protocols

Detailed experimental procedures for the application of this compound as a chiral auxiliary are provided below.

General Procedure for Imine Formation

experimental_workflow start Start aldehyde Aldehyde/Ketone start->aldehyde reaction Stir at room temperature (or gentle heating) aldehyde->reaction amine This compound amine->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction drying Drying Agent (e.g., MgSO4) drying->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation product Chiral Imine evaporation->product

Caption: General workflow for the synthesis of chiral imines.

To a solution of the carbonyl compound (1.0 equiv) in an anhydrous solvent (e.g., toluene, 0.5 M), this compound (1.1 equiv) and a drying agent (e.g., anhydrous MgSO₄, 2.0 equiv) are added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS). The solid is filtered off, and the solvent is removed under reduced pressure to afford the crude chiral imine, which is often used in the next step without further purification.

Asymmetric Aldol Reaction Protocol

Caption: Workflow for the asymmetric aldol reaction.

The chiral imine (1.0 equiv) derived from a ketone is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the corresponding lithium enamide. The aldehyde (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the mixture is allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography. The chiral auxiliary can then be cleaved under mild acidic conditions to yield the final β-hydroxy carbonyl compound.

Signaling Pathway and Stereochemical Model

The high degree of stereoselectivity observed with this compound can be rationalized by considering the transition state of the reaction. The gem-dimethoxy groups create a sterically demanding environment, forcing the incoming electrophile to approach from the less hindered face of the enamine.

transition_state cluster_ts Zimmerman-Traxler-like Transition State Li Li+ O_carbonyl O Li->O_carbonyl C_carbonyl C O_carbonyl->C_carbonyl R_aldehyde R' C_carbonyl->R_aldehyde H_aldehyde H C_carbonyl->H_aldehyde C_enamine C C_carbonyl->C_enamine C_enamine->Li C_alpha C_enamine->C_alpha N N C_alpha->N R_ketone R C_alpha->R_ketone N->Li Aux Chiral Auxiliary (this compound) N->Aux

Caption: Proposed transition state for the aldol reaction.

The chelation of the lithium cation between the oxygen of the aldehyde and the nitrogen of the enamide leads to a rigid, chair-like six-membered transition state. The bulky dimethoxymethyl group of the chiral auxiliary effectively blocks the top face, directing the aldehyde to attack from the bottom face, thus establishing the observed stereochemistry.

Conclusion

This compound stands out as a superior chiral auxiliary in asymmetric synthesis due to its ability to induce high levels of stereocontrol. The experimental data clearly demonstrates its advantages over other commonly used chiral amines in key C-C bond-forming reactions. The provided protocols and mechanistic insights will be valuable for researchers aiming to synthesize complex chiral molecules with high purity and efficiency. Its predictable stereochemical outcomes and the ease of removal of the auxiliary make it an invaluable tool in the arsenal of the modern synthetic chemist.

A Comparative Guide to the Analytical Characterization of (2S)-1,1-dimethoxypropan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the characterization of chiral amines, with a focus on derivatives of (2S)-1,1-dimethoxypropan-2-amine. While direct X-ray crystallographic data for these specific derivatives is not extensively available in public literature, this document outlines the principles and experimental considerations for their analysis, alongside alternative and complementary analytical methods.

Introduction to Chiral Amine Analysis

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The stereochemistry of these molecules is critical to their pharmacological activity, making the development of robust analytical methods for their separation and characterization a cornerstone of drug discovery and development. This compound and its derivatives represent a class of chiral building blocks whose precise structural elucidation is essential for their application.

Comparative Analysis of Key Techniques

The characterization of chiral amines like this compound derivatives relies on a suite of analytical techniques. While X-ray crystallography provides definitive structural information, other methods such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for enantiomeric separation and analysis.[2][3][4][5]

Technique Principle Advantages Limitations Typical Application for Chiral Amines
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Provides absolute configuration and detailed structural information (bond lengths, angles).Requires a suitable single crystal, which can be challenging to grow.Definitive determination of stereochemistry and conformation of a new derivative.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation.[4]High resolution and sensitivity, widely applicable.[6]Can be time-consuming to develop methods; requires selection of an appropriate CSP.[6]Enantiomeric purity determination and preparative separation of enantiomers.
Chiral SFC Similar to HPLC but uses a supercritical fluid (e.g., CO2) as the mobile phase.[2][3]Faster separations, lower solvent consumption ("greener" technique), and improved peak shapes compared to normal-phase HPLC.[2]Requires specialized instrumentation.High-throughput screening of chiral amines and their derivatives.[2]
NMR Spectroscopy (with Chiral Derivatizing Agents) Formation of diastereomers with a chiral auxiliary (e.g., Mosher's acid) that exhibit distinct NMR spectra.[5]Does not require separation of enantiomers; provides structural information.Derivatization can be complex and may not be suitable for all compounds.Determination of enantiomeric excess and confirmation of stereochemistry in solution.

Experimental Protocols

Hypothetical X-ray Crystallographic Analysis of a this compound Derivative

1. Crystallization:

  • Dissolve the synthesized and purified derivative of this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near saturation.

  • Employ a suitable crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Monitor for the formation of single, well-defined crystals of appropriate size (typically 0.1-0.3 mm in each dimension).

2. Data Collection:

  • Mount a selected crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • The final refined structure will provide precise bond lengths, bond angles, and the absolute configuration of the chiral centers.

Visualizing Analytical Workflows

Chiral_Amine_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Chiral_HPLC_SFC Chiral HPLC/SFC Purification->Chiral_HPLC_SFC Enantiomeric Purity NMR NMR Analysis Purification->NMR Structural Confirmation XRD X-ray Crystallography Purification->XRD Absolute Configuration Final_Characterization Complete Characterization of Derivative Chiral_HPLC_SFC->Final_Characterization Separation Data NMR->Final_Characterization Spectroscopic Data XRD->Final_Characterization Crystallographic Data

X_Ray_Crystallography_Workflow Start Purified Derivative Crystallization Crystal Growth Start->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

References

Comparative study of different methods for the synthesis of (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Methodologies for (2S)-1,1-dimethoxypropan-2-amine

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Data

The chiral amine this compound, also known as (S)-alaninal dimethyl acetal, is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. Its stereochemically defined amine and protected aldehyde functionalities make it a versatile synthon. This guide provides a comparative study of different methods for its synthesis, presenting quantitative data, detailed experimental protocols, and a logical workflow diagram to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Data Summary

The following table summarizes the key quantitative data for two distinct synthetic approaches to this compound and a closely related chiral amine.

MethodStarting MaterialKey Reagents/CatalystsOverall YieldEnantiomeric Excess (e.e.)Reaction Time (approx.)Key AdvantagesKey Disadvantages
Method 1: Multi-step Chemical Synthesis L-AlanineBoc-anhydride, Isobutyl chloroformate, NMM, NaBH₄, DMP, PTSA~50-60%>99% (from chiral pool)3-4 daysHigh enantiopurity, well-established reactions, scalable.Multi-step process, requires chromatographic purification, use of hazardous reagents.
Method 2: Biocatalytic Reductive Amination *1-Methoxy-2-propanoneAmine Dehydrogenase (AmDH), NADH, Glucose Dehydrogenase (GDH)Up to 97.1% conversionUp to 98.1%24-48 hoursHigh conversion and enantioselectivity, mild reaction conditions, environmentally benign.Substrate is not the direct precursor, requires specialized enzymes and cofactors.

*Note: Data for Method 2 is based on the synthesis of the structurally similar compound (S)-1-methoxypropan-2-amine. This method is presented as a highly promising alternative for the synthesis of this compound.

Experimental Protocols

Method 1: Multi-step Chemical Synthesis from L-Alanine

This method follows a classical synthetic route starting from the readily available chiral building block, L-alanine. The key steps involve N-protection, reduction of the carboxylic acid to an alcohol, oxidation to the aldehyde, and subsequent acetalization.

Step 1: N-Boc Protection of L-Alanine

  • To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.0 eq) and cool the mixture to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine, which can be used in the next step without further purification.

Step 2: Reduction of N-Boc-L-Alanine to N-Boc-L-Alalaninol

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (NMM, 1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq).

  • Stir the resulting mixed anhydride at -15 °C for 15 minutes.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 1.5 eq) in water and cool to 0 °C.

  • Add the mixed anhydride solution to the NaBH₄ solution dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain N-Boc-L-alaninol.

Step 3: Oxidation and Acetalization to N-Boc-(2S)-1,1-dimethoxypropan-2-amine

  • To a solution of N-Boc-L-alaninol (1.0 eq) in a 1:1 mixture of methanol and dichloromethane, add 2,2-dimethoxypropane (DMP, 3.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-(2S)-1,1-dimethoxypropan-2-amine.

Step 4: Deprotection to this compound

  • Dissolve N-Boc-(2S)-1,1-dimethoxypropan-2-amine (1.0 eq) in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.

  • Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent to obtain the free amine.

Method 2: Biocatalytic Reductive Amination

This method utilizes an amine dehydrogenase (AmDH) to catalyze the asymmetric amination of a prochiral ketone. While the specific data presented is for a similar substrate, the protocol can be adapted for 1,1-dimethoxypropan-2-one.

General Protocol:

  • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • To the buffer, add the substrate (1,1-dimethoxypropan-2-one, 1.0 eq), an ammonium source (e.g., ammonium chloride, 10-20 eq), and the cofactor NADH (1.1 eq).

  • To regenerate the expensive NADH cofactor in situ, a cofactor regeneration system is employed. A common system consists of glucose and glucose dehydrogenase (GDH). Add glucose (1.5 eq) and GDH (e.g., 5 U/mL).

  • Initiate the reaction by adding the amine dehydrogenase (e.g., from Bacillus subtilis or a commercially available engineered variant).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) and centrifuge to remove the enzyme.

  • Extract the product from the supernatant with a suitable organic solvent.

  • Purify the product by distillation or chromatography if necessary.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods described.

Chemical_Synthesis L_Alanine L-Alanine N_Boc_Alanine N-Boc-L-Alanine L_Alanine->N_Boc_Alanine Boc₂O, NaOH N_Boc_Alaninol N-Boc-L-Alalaninol N_Boc_Alanine->N_Boc_Alaninol 1. Isobutyl chloroformate, NMM 2. NaBH₄ N_Boc_Acetal N-Boc-(2S)-1,1-dimethoxypropan-2-amine N_Boc_Alaninol->N_Boc_Acetal DMP, PTSA Final_Product This compound N_Boc_Acetal->Final_Product 4M HCl in Dioxane Biocatalytic_Synthesis Substrate 1,1-Dimethoxypropan-2-one Reaction_Mixture Reaction Mixture (Substrate, NH₄Cl, NADH, GDH, Glucose) Substrate->Reaction_Mixture Final_Product This compound Reaction_Mixture->Final_Product Biocatalytic Reductive Amination Enzyme Amine Dehydrogenase (AmDH) Enzyme->Reaction_Mixture

A Comparative Guide to the Validation of Analytical Methods for Chiral Amines Derived from (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of compounds derived from (2S)-1,1-dimethoxypropan-2-amine, a chiral building block of interest in pharmaceutical development. Given the critical importance of enantiomeric purity in drug safety and efficacy, robust and validated analytical methods are paramount. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the enantioselective analysis of these chiral amines, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for chiral separation depends on the physicochemical properties of the analyte, the required sensitivity, and the laboratory's capabilities. Below is a comparative summary of HPLC, GC, and CE methods, with quantitative validation data derived from structurally similar compounds like phenylethylamine and amphetamine derivatives, which serve as valuable proxies in the absence of specific data for this compound derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP) or after conversion to diastereomers.Separation of volatile or derivatized compounds based on their interaction with a chiral stationary phase in a gaseous mobile phase.Separation in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte.
Typical Analytes Non-volatile, polar, and thermally labile compounds.Volatile and thermally stable compounds, often requiring derivatization.Wide range of charged or chargeable analytes.
Linearity (R²)¹ > 0.998[1]> 0.99[2]> 0.99[3]
Accuracy (Recovery %)¹ 99.92 - 101.46%[4]99 - 111%[5]95.5 - 103.2%
Precision (RSD %)¹ Intra-day: 0.24 - 1.01%Inter-day: 0.65 - 1.35%[4]1 - 8%[5]Intra-day: < 2.5%Inter-day: < 3.5%
Limit of Detection (LOD)¹ 0.0106 µg/mL120 ng/L[5]0.8 µg/mL[6]
Limit of Quantitation (LOQ)¹ 0.0354 µg/mL400 ng/L[5]2.5 µg/mL[6]
Advantages Wide applicability, robust, well-established.[7]High resolution and sensitivity.High efficiency, low sample and solvent consumption.[8]
Disadvantages Higher solvent consumption, potential for peak broadening.Requires volatile or derivatized analytes, high temperatures can degrade some compounds.Lower concentration sensitivity compared to HPLC and GC, reproducibility can be challenging.

¹ Quantitative data is representative of chiral amine analysis and may vary depending on the specific derivative of this compound and the exact experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. Below are representative protocols for the key techniques discussed.

Chiral HPLC Method with Pre-column Derivatization

This method is a cost-effective alternative to using expensive chiral stationary phases.

a) Derivatization:

  • To 1 mg of the amine analyte, add 1 mL of a 10 mg/mL solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Add 200 µL of 1 M sodium bicarbonate solution.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize with 200 µL of 1 M hydrochloric acid.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

b) HPLC Conditions:

  • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

Chiral GC-MS Method

This method is suitable for volatile derivatives of the target compounds.

a) Derivatization:

  • To 1 mg of the amine analyte dissolved in 1 mL of ethyl acetate, add 100 µL of N-trifluoroacetyl-L-prolyl chloride (L-TPC).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the solution and wash with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the diastereomeric derivatives is ready for GC-MS analysis.[9]

b) GC-MS Conditions:

  • Column: Achiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Chiral Capillary Electrophoresis Method

This technique offers high separation efficiency with minimal sample consumption.

a) Sample Preparation:

  • Dissolve the amine analyte in the background electrolyte to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

b) CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM of a chiral selector (e.g., randomly sulfated cyclodextrin).

  • Applied Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the context in which these analytical methods are applied is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for enantiomeric purity testing and a conceptual signaling pathway where stereoisomers may exhibit different biological activities.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition and Processing start Bulk Drug Substance or Formulation dissolution Dissolution in Appropriate Solvent start->dissolution derivatization Chiral Derivatization (if required) dissolution->derivatization hplc HPLC with Chiral Column or Achiral Column (post-derivatization) dissolution->hplc Direct Method ce CE with Chiral Selector dissolution->ce derivatization->hplc Indirect Method gc GC with Chiral Column or Achiral Column (post-derivatization) derivatization->gc detection Detection (UV, MS, FID) hplc->detection gc->detection ce->detection integration Peak Integration and Quantification detection->integration calculation Calculation of Enantiomeric Purity/%ee integration->calculation report Final Report calculation->report

Caption: Experimental workflow for determining the enantiomeric purity of a chiral amine.

signaling_pathway cluster_downstream Downstream Signaling Cascade enantiomer_S (S)-Enantiomer (Eutomer) receptor Target Receptor enantiomer_S->receptor High Affinity Binding enantiomer_R (R)-Enantiomer (Distomer) enantiomer_R->receptor Low Affinity or No Binding adverse_effect Adverse Cellular Response enantiomer_R->adverse_effect Off-target Interaction effector Effector Protein Activation receptor->effector Conformational Change second_messenger Second Messenger Production effector->second_messenger cellular_response Therapeutic Cellular Response second_messenger->cellular_response

Caption: Conceptual signaling pathway illustrating stereoselective drug action.

Conclusion

The validation of analytical methods for chiral compounds, such as those derived from this compound, is a critical aspect of pharmaceutical development. This guide provides a comparative overview of HPLC, GC, and CE techniques, supported by representative validation data and detailed experimental protocols. The choice of method will ultimately depend on the specific properties of the analyte and the analytical requirements. The provided workflows and diagrams offer a framework for implementing these methods in a research and development setting, ensuring the quality and safety of new chemical entities.

References

Benchmarking the performance of (2S)-1,1-dimethoxypropan-2-amine as a chiral building block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

(2S)-1,1-dimethoxypropan-2-amine, also known as (S)-1-methoxypropan-2-amine, is a valuable chiral building block utilized in asymmetric synthesis to introduce chirality in target molecules. Its utility is particularly noted in the agrochemical industry as a key intermediate for herbicides. This guide provides an objective comparison of its performance with alternative chiral auxiliaries, supported by experimental data, to aid researchers in selecting the appropriate chiral building block for their synthetic needs.

I. Performance in Asymmetric Synthesis: A Comparative Overview

Direct comparative studies benchmarking this compound against a range of other chiral auxiliaries in the same reaction are limited in publicly available literature. However, by examining its application in specific reaction types and comparing the results to those achieved with other well-established chiral auxiliaries, we can draw valuable insights into its performance.

Diastereoselective Alkylation of Chiral Imines

A common strategy in asymmetric synthesis is the diastereoselective alkylation of imines derived from chiral amines. While no studies were found that directly utilize this compound for this purpose, we can compare its potential with other chiral amines that have been successfully employed. For instance, in the diastereoselective alkylation of nitro imine dianions, various chiral amines have been used as auxiliaries.

Table 1: Comparison of Chiral Amines in Diastereoselective Alkylation of Nitro Imines

Chiral Amine AuxiliaryElectrophileYield (%)Diastereomeric Ratio (dr)
(S)-1-NaphthylethylamineAllyl iodide4871.0:29.0
(S)-Phenylalaninol methyl ether derivedAllyl iodide6067.5:32.5
(S)-Phenylglycinol methyl ether derivedAllyl iodide8370.5:29.5

Data compiled from a study on diastereoselective alkylations of chiral nitro imine dianions.[1]

This table illustrates the varying levels of diastereoselectivity achieved with different chiral amines. The choice of auxiliary, with its specific steric and electronic properties, significantly influences the stereochemical outcome of the reaction. While data for this compound in this specific reaction is unavailable, its structural similarity to other simple chiral amines suggests it could be a viable candidate, and further research into its application in this area is warranted.

II. Biocatalytic Synthesis of this compound

A significant advantage of this compound is the availability of highly efficient biocatalytic production methods. The use of transaminases or amine dehydrogenases allows for its synthesis with high enantiomeric purity, a critical factor for its application as a chiral building block.

Table 2: Performance of Different Enzymes in the Synthesis of (S)-1-methoxypropan-2-amine

EnzymeSubstrate Concentration (mM)Conversion (%)Enantiomeric Excess (ee) (%)
CfusAmDH1063.997.4-98.1
MsmeAmDH1056.597.4-98.1
MicroAmDH1078.497.4-98.1
MATOUAmDH21030.090.4
MsmeAmDH (semi-preparative)15088.398.6

Data sourced from studies on biocatalytic reductive amination.[2]

These biocatalytic routes offer a green and efficient alternative to classical chemical synthesis, providing access to the chiral amine with excellent enantioselectivity.

III. Experimental Protocols

General Procedure for Diastereoselective Alkylation of Chiral Nitro Imines

The following is a general protocol adapted from the literature for the diastereoselective alkylation of chiral nitro imines, which could be adapted for testing this compound as a chiral auxiliary.[1]

1. Formation of the Chiral Nitro Imine:

  • A solution of the desired chiral primary amine (1.0 eq.) and 1-nitrocyclohexene (1.0 eq.) in a suitable solvent (e.g., benzene) is heated at reflux with a Dean-Stark trap to remove water.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the crude chiral nitro imine, which can be purified by chromatography.

2. Dianion Formation and Alkylation:

  • To a solution of the chiral nitro imine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of LDA (1.0 eq.) is added dropwise.

  • After stirring for a specified time, a solution of s-BuLi (2.0 eq.) is added dropwise at -78 °C.

  • The resulting dianion solution is stirred for a period, after which the electrophile (e.g., allyl iodide, 1.2 eq.) is added.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

3. Workup and Analysis:

  • The reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to separate the diastereomers.

  • The diastereomeric ratio is determined by 1H NMR spectroscopy or chiral HPLC analysis.

IV. Visualizations

Experimental Workflow for Diastereoselective Alkylation

experimental_workflow cluster_synthesis Synthesis of Chiral Nitro Imine cluster_alkylation Diastereoselective Alkylation cluster_analysis Analysis start Chiral Primary Amine + 1-Nitrocyclohexene reflux Reflux in Benzene (Dean-Stark) start->reflux purification1 Purification reflux->purification1 imine Chiral Nitro Imine purification1->imine dianion Dianion Formation (LDA, s-BuLi, -78°C) imine->dianion alkylation Alkylation (Electrophile) dianion->alkylation workup Quenching & Workup alkylation->workup purification2 Purification workup->purification2 product Diastereomeric Products purification2->product analysis Determine Diastereomeric Ratio (NMR, HPLC) product->analysis

Caption: Workflow for the diastereoselective alkylation of a chiral nitro imine.

Logical Relationship of Asymmetric Synthesis Strategies

asymmetric_synthesis cluster_approaches Approaches cluster_auxiliary Chiral Auxiliary Workflow main Asymmetric Synthesis chiral_pool Chiral Pool Synthesis main->chiral_pool chiral_auxiliary Chiral Auxiliaries main->chiral_auxiliary chiral_catalyst Chiral Catalysts main->chiral_catalyst attach Attach Auxiliary chiral_auxiliary->attach diastereoselective Diastereoselective Reaction attach->diastereoselective remove Remove Auxiliary diastereoselective->remove product Enantiopure Product remove->product

Caption: Overview of common strategies in asymmetric synthesis.

V. Conclusion

This compound is a readily available chiral building block, largely due to efficient biocatalytic synthesis methods that provide high enantiomeric purity. While direct, comprehensive comparative performance data against other chiral auxiliaries in a wide range of asymmetric reactions is not abundant in the current literature, its structural features suggest its potential as a valuable tool in a chemist's arsenal for asymmetric synthesis. The provided experimental protocol for diastereoselective alkylation serves as a template for researchers to benchmark its performance against other chiral amines in their specific applications. Further research into the application of this compound as a chiral auxiliary is encouraged to fully elucidate its potential and expand its utility in the synthesis of complex chiral molecules.

References

A Spectroscopic Guide to Differentiating (2S)- and (2R)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecules, the spatial arrangement of atoms can have profound implications for biological activity. This guide provides a comparative spectroscopic analysis of the enantiomeric pair, (2S)- and (2R)-1,1-dimethoxypropan-2-amine. While standard spectroscopic techniques are invaluable for structural elucidation, they are inherently blind to stereoisomerism. Herein, we present the predicted spectroscopic data for 1,1-dimethoxypropan-2-amine and delve into the specialized techniques required to distinguish between its (2S) and (2R) forms.

The Challenge of Enantiomeric Differentiation

Enantiomers, by definition, are non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will produce indistinguishable spectra for both (2S)- and (2R)-1,1-dimethoxypropan-2-amine. The energy transitions probed by these techniques are not sensitive to the three-dimensional orientation of the chiral center. To differentiate between these enantiomers, one must introduce a chiral influence, thereby creating diastereomeric interactions that are spectroscopically distinct.

Predicted Spectroscopic Data (Achiral)

The following table summarizes the predicted spectroscopic data for 1,1-dimethoxypropan-2-amine. This data is based on the analysis of its chemical structure and comparison with spectral data of similar molecules. It is important to reiterate that these values are expected to be identical for both the (2S) and (2R) enantiomers.

Spectroscopic TechniquePredicted Data
¹H NMR (in CDCl₃)~ 3.3-3.5 ppm (singlet, 6H, -OCH₃), ~ 4.2 ppm (doublet, 1H, -CH(OCH₃)₂), ~ 3.0-3.2 ppm (multiplet, 1H, -CH(NH₂)-), ~ 1.1 ppm (doublet, 3H, -CH₃), ~ 1.5 ppm (broad singlet, 2H, -NH₂)
¹³C NMR (in CDCl₃)~ 105 ppm (-CH(OCH₃)₂), ~ 53-55 ppm (-OCH₃), ~ 45-50 ppm (-CH(NH₂)-), ~ 18-20 ppm (-CH₃)
IR Spectroscopy (neat)~ 3300-3400 cm⁻¹ (N-H stretch), ~ 2850-2950 cm⁻¹ (C-H stretch), ~ 1600 cm⁻¹ (N-H bend), ~ 1050-1150 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI)m/z = 119 (M⁺), 104, 88, 75, 44

Advanced Spectroscopic Techniques for Chiral Discrimination

To resolve and characterize the (2S) and (2R) enantiomers of 1,1-dimethoxypropan-2-amine, the following advanced spectroscopic methods are employed.

NMR Spectroscopy with Chiral Auxiliaries

By introducing a chiral molecule into the sample, it is possible to create diastereomeric complexes that will exhibit distinct NMR spectra.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers. This results in separate signals for the corresponding protons and carbons of the (2S) and (2R) forms in the NMR spectrum.

  • Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent reacts with the amine functionality of the enantiomers to form stable, covalent diastereomeric compounds. These diastereomers can then be easily distinguished by standard NMR spectroscopy.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers will produce mirror-image VCD spectra, making it a powerful tool for determining the absolute configuration of a molecule.

Experimental Protocols

NMR Spectroscopy with a Chiral Solvating Agent (CSA)
  • Sample Preparation: In an NMR tube, dissolve a known quantity of the 1,1-dimethoxypropan-2-amine sample (as a racemic or enriched mixture) in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar excess of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectrum of the mixture.

  • Analysis: The signals corresponding to the protons and/or carbons of the (2S) and (2R) enantiomers will be split into two distinct sets of peaks. The ratio of the integrals of these peaks can be used to determine the enantiomeric excess (ee).

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the purified enantiomer (either (2S) or (2R)) in a suitable solvent that has minimal interference in the IR region of interest (e.g., CCl₄ or CS₂). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Data Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Data for the Other Enantiomer: Repeat the measurement for the other enantiomer under identical conditions.

  • Analysis: The VCD spectrum of the (2S)-enantiomer will be a mirror image of the VCD spectrum of the (2R)-enantiomer. The IR spectra will be identical.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the chiral discrimination of (2S)- and (2R)-1,1-dimethoxypropan-2-amine.

G Workflow for Chiral Discrimination using NMR with a Chiral Solvating Agent cluster_0 Sample Preparation cluster_1 NMR Analysis racemic_mixture Racemic Mixture of (2S)- and (2R)-Amine nmr_tube Mix in NMR Tube with CDCl3 racemic_mixture->nmr_tube csa Chiral Solvating Agent (CSA) csa->nmr_tube diastereomeric_complexes Formation of Transient Diastereomeric Complexes nmr_tube->diastereomeric_complexes nmr_spectrometer Acquire 1H NMR Spectrum split_signals Observation of Split Signals for (2S) and (2R) Enantiomers nmr_spectrometer->split_signals diastereomeric_complexes->nmr_spectrometer integration Integration of Signals to Determine Enantiomeric Excess split_signals->integration

Caption: Workflow for Chiral Discrimination using NMR with a Chiral Solvating Agent.

G Principle of Vibrational Circular Dichroism (VCD) for Enantiomer Differentiation cluster_0 Chiral Molecules cluster_1 Spectroscopic Measurement cluster_2 Resulting Spectra s_enantiomer (2S)-1,1-dimethoxypropan-2-amine vcd_spectrometer VCD Spectrometer s_enantiomer->vcd_spectrometer ir_spectra Identical IR Spectra s_enantiomer->ir_spectra r_enantiomer (2R)-1,1-dimethoxypropan-2-amine r_enantiomer->vcd_spectrometer r_enantiomer->ir_spectra s_vcd VCD Spectrum (e.g., positive Cotton effect) vcd_spectrometer->s_vcd r_vcd VCD Spectrum (e.g., negative Cotton effect) vcd_spectrometer->r_vcd

Caption: Principle of Vibrational Circular Dichroism (VCD) for Enantiomer Differentiation.

Cost-benefit analysis of using (2S)-1,1-dimethoxypropan-2-amine in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of pharmaceutical and agrochemical development, the selection of chiral building blocks is a critical decision impacting both the efficiency of the synthesis and the overall cost of the final product. (2S)-1,1-dimethoxypropan-2-amine, also known as (S)-1-methoxy-2-propylamine, is a valuable chiral amine intermediate, notably utilized in the production of high-activity herbicides such as S-metolachlor and dimethenamid-P.[1][2][3] This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, comparing it with alternative synthetic strategies and providing supporting experimental data for researchers, scientists, and drug development professionals.

Performance and Cost Comparison

The primary methods for synthesizing this compound involve either traditional chemical synthesis via asymmetric reductive amination or a biocatalytic approach using enzymes like transaminases or amine dehydrogenases. The choice between these routes has significant implications for cost, efficiency, and environmental impact.

Table 1: Comparison of Synthetic Routes to this compound

ParameterChemical Synthesis (Asymmetric Reductive Amination)Biocatalytic Synthesis (Transaminase/Amine Dehydrogenase)
Starting Material Methoxyacetone, Chiral Auxiliary/Catalyst, Reducing AgentMethoxyacetone, Amine Donor (e.g., Isopropylamine)
Typical Yield 70-90% (highly dependent on catalyst and conditions)>95%[4]
Enantiomeric Excess (ee) 80-99% (highly dependent on catalyst)>99%[4]
Reaction Conditions Often requires high pressure, temperature, and inert atmosphereMild conditions (near ambient temperature and pressure, aqueous media)
Catalyst Cost High (precious metal catalysts, e.g., Rhodium, Iridium)Potentially high initial investment, but can be cost-effective with enzyme immobilization and reuse[4][5]
Purification Often requires chromatography to remove catalyst and byproductsSimpler workup, often avoiding chromatography
Environmental Impact Use of heavy metals, organic solvents"Green" process with biodegradable catalysts and aqueous media
Scalability Well-established for many processesProven for industrial-scale production of (S)-1-methoxy-2-propylamine[1]

Experimental Protocols

Biocatalytic Synthesis using Transaminase

This protocol is based on a high-productivity process developed for industrial-scale synthesis.[1]

Materials:

  • Methoxyacetone

  • Isopropylamine (amine donor)

  • Transaminase enzyme (e.g., from Bacillus sp.)[1]

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

Procedure:

  • Prepare a buffered solution containing the transaminase enzyme and PLP cofactor.

  • Add methoxyacetone and isopropylamine to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC until the conversion of methoxyacetone is complete.

  • Upon completion, the enzyme can be recovered if immobilized.

  • The product, this compound, is isolated from the aqueous solution.

Key Performance Metrics:

  • Conversion: >97%

  • Enantiomeric Excess: >99%

  • Reaction Time: 7-24 hours

Chemical Synthesis via Asymmetric Reductive Amination (Representative Protocol)

Materials:

  • Methoxyacetone

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand)

  • Reducing agent (e.g., H₂ gas or a hydride source like Hantzsch ester)

  • Anhydrous solvent (e.g., methanol, toluene)

Procedure:

  • In a high-pressure reactor, dissolve methoxyacetone and the chiral catalyst in the anhydrous solvent under an inert atmosphere.

  • Introduce the ammonia source.

  • Pressurize the reactor with the reducing agent (e.g., H₂ gas).

  • Heat the reaction to the desired temperature (e.g., 50-100°C) and stir for the required time.

  • Monitor the reaction by GC or HPLC.

  • After completion, cool the reactor, release the pressure, and remove the catalyst by filtration.

  • The product is purified from the reaction mixture, often requiring column chromatography.

Cost Analysis of Reagents and Catalysts

Table 2: Estimated Cost Comparison of Key Reagents and Catalysts (Research Scale)

Reagent/CatalystChemical SynthesisBiocatalytic SynthesisEstimated Price (USD)
Methoxyacetone~$50-100 / 100g
Chiral Rhodium Catalyst>$500 / 1g
Transaminase Enzyme Kit~$5000 / kit (for screening)
Isopropylamine~$30 / 1L
This compound(Product)(Product)~$100 / 5g

Note: Prices are estimates based on research-grade chemicals and may vary significantly for bulk industrial quantities. The cost of industrial-scale enzymes is considerably lower per unit of activity than research kits.

The high cost of chiral precious metal catalysts is a significant factor in the overall cost of the chemical synthesis route. While the initial investment in a suitable transaminase for the biocatalytic route may be substantial, the ability to immobilize and reuse the enzyme over multiple cycles can lead to significant long-term cost savings, especially in large-scale production.[5]

Alternatives to this compound

The primary industrial application of this compound is as a crucial intermediate in the synthesis of the herbicides S-metolachlor and dimethenamid-P.[1][2][3] For these specific applications, it is a highly optimized building block, and direct, drop-in replacements are not commonly reported. The development of these herbicides likely involved extensive research to identify this particular chiral amine as the most effective for biological activity.

Alternative strategies for synthesizing the final herbicide products might involve different chiral synthons, but this would necessitate a complete redesign of the synthetic route and extensive testing to ensure comparable efficacy and safety of the final product.

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not directly involve biological signaling pathways. However, the experimental workflows for its chemical and biocatalytic synthesis can be visualized to highlight the key differences in their logical progression.

Chemical_Synthesis_Workflow Start Start Precursors Methoxyacetone + Ammonia Source + Chiral Catalyst Start->Precursors Reaction Asymmetric Reductive Amination (High Pressure/Temp) Precursors->Reaction Purification Catalyst Removal & Chromatography Reaction->Purification Product This compound Purification->Product

Chemical Synthesis Workflow

Biocatalytic_Synthesis_Workflow Start Start Precursors Methoxyacetone + Amine Donor + Transaminase Start->Precursors Reaction Biocatalytic Reaction (Mild Conditions) Precursors->Reaction Separation Enzyme Recovery (if immobilized) Reaction->Separation Product This compound Separation->Product

Biocatalytic Synthesis Workflow

Conclusion

The cost-benefit analysis strongly favors the biocatalytic synthesis of this compound for industrial-scale production. The advantages of the biocatalytic route include:

  • Higher Yields and Enantioselectivity: Leading to a more efficient conversion of starting materials into the desired product.[4]

  • Milder Reaction Conditions: Reducing energy costs and the need for specialized high-pressure equipment.

  • Environmental Sustainability: Utilizing biodegradable catalysts and aqueous media, aligning with green chemistry principles.

  • Simplified Purification: Avoiding costly and time-consuming chromatographic separations.

  • Cost-Effectiveness at Scale: The ability to immobilize and reuse enzymes significantly lowers the catalyst cost per kilogram of product.[5]

While chemical synthesis via asymmetric reductive amination remains a viable option, particularly at the research and development scale, its reliance on expensive and often toxic heavy metal catalysts, coupled with potentially lower yields and more complex purification, makes it less economically attractive for large-scale manufacturing of this compound. For professionals in drug development and agrochemical synthesis, investing in the development of a robust biocatalytic process is the more strategic and economically sound approach for the production of this valuable chiral intermediate.

References

A Comparative Guide to the Recyclability of (2S)-1,1-dimethoxypropan-2-amine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of sustainable and economically viable pharmaceutical and fine chemical manufacturing, the ability to recycle and reuse chiral reagents is of paramount importance. This guide provides a comprehensive assessment of the recyclability of (2S)-1,1-dimethoxypropan-2-amine, a valuable chiral building block, and compares its performance with three common alternatives: (S)-1-phenylethylamine, (S)-proline, and (S)-1-(1-naphthyl)ethylamine. This analysis is intended for researchers, chemists, and process development professionals seeking to implement greener and more cost-effective synthetic protocols.

Overview of Recyclability Potential

The recyclability of a chiral amine is largely dictated by its physical properties and stability under reaction and workup conditions. The primary methods for recovering such compounds from a post-reaction mixture include acid-base extraction, distillation, and crystallization. For catalyst applications, immobilization on a solid support is an increasingly common strategy that facilitates straightforward recovery through simple filtration.

This compound is a liquid at room temperature with a boiling point of 149.3°C. Its basic nature allows for easy conversion to a water-soluble salt via treatment with acid, making it an excellent candidate for recovery from organic reaction mixtures using a standard acid-base extraction protocol. Furthermore, its relatively high boiling point suggests that fractional distillation under reduced pressure is a viable method for purification after recovery, separating it from lower-boiling solvents or impurities.

Comparative Analysis of Chiral Amines

To provide a clear comparison, the table below summarizes the key physical properties and reported recyclability data for this compound and its alternatives. The choice of recycling method is intimately linked to these properties.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Common Recycling Method(s)Reported Recovery / Reuse Performance
This compound Structure of this compound119.16149.3N/AAcid-Base Extraction, DistillationNo specific data found; high potential based on physical properties.
(S)-1-phenylethylamine Structure of (S)-1-phenylethylamine121.18187-10Acid-Base Extraction, Crystallization (as diastereomeric salt)68–70% recovery for up to three cycles when used as a resolving agent for ibuprofen via slurry reactive crystallization.
(S)-proline Structure of (S)-proline115.13N/A220-222 (dec.)Immobilization on Support, FiltrationCan be recycled over 7 times with consistent enantioselectivity when immobilized as a chiral ionic liquid catalyst.[1]
(S)-1-(1-naphthyl)ethylamine Structure of (S)-1-(1-naphthyl)ethylamine171.24153 (at 11 mmHg)N/AAcid-Base Extraction, DistillationHigh potential for recovery via distillation due to high boiling point and thermal stability.[2]

Experimental Protocols for Amine Recovery

Detailed methodologies are crucial for reproducing and adapting recycling procedures. Below are standardized protocols for the primary recovery methods discussed.

General Protocol for Acid-Base Extraction and Recovery

This method is applicable to This compound , (S)-1-phenylethylamine , and (S)-1-(1-naphthyl)ethylamine . The process leverages the amine's basicity to move it between organic and aqueous phases.

Workflow Diagram for Acid-Base Extraction

G A Post-Reaction Mixture (Organic Solvent) B 1. Add 1M HCl (aq) 2. Shake in Separatory Funnel A->B C Separate Layers B->C D Organic Layer (Contains Product, Neutral Impurities) C->D Organic Phase E Aqueous Layer (Contains Amine Hydrochloride Salt) C->E Aqueous Phase F 1. Add 2M NaOH (aq) until pH > 10 2. Cool Mixture E->F G Extract with Organic Solvent (e.g., Dichloromethane) x 3 F->G H Combine Organic Extracts G->H I 1. Dry over Na2SO4 2. Filter H->I J Evaporate Solvent I->J K Recovered Amine J->K G A Application Requirement B Organocatalysis? A->B Catalytic C Resolving Agent or Chiral Auxiliary? A->C Stoichiometric D (S)-Proline B->D E High thermal stability required for workup? C->E F Immobilize on support for easy filtration recovery. D->F G (S)-1-phenylethylamine or (S)-1-(1-naphthyl)ethylamine E->G Yes I This compound E->I No (Moderate b.p.) H Forms crystalline diastereomeric salt? G->H J Use (S)-1-phenylethylamine. Recover via crystallization. H->J Yes K Use amine with optimal b.p. for vacuum distillation recovery. H->K No

References

Safety Operating Guide

Essential Disposal Protocol for (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety and logistical information for the proper disposal of (2S)-1,1-dimethoxypropan-2-amine, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.

I. Hazard Profile and Regulatory Compliance

This compound is a chemical that requires careful handling due to its hazardous properties. It is classified as a flammable liquid and may cause severe skin and eye irritation or burns[1]. Disposal must be carried out in strict accordance with all local, regional, national, and international regulations[2]. All chemical waste must be managed through an approved waste disposal program[1][3].

Hazard Classification & Disposal Information Data
GHS Hazard Statements H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation.
Primary Hazards Flammability, Skin & Eye Irritation/Burns[1]
Disposal Route Approved hazardous waste disposal facility[1]
UN Number (for transport) 1993 (for Flammable liquids, n.o.s.)
Incompatible Storage Strong oxidizing agents, Strong acids[4]
Spill Containment Material Inert absorbent material (e.g., sand, vermiculite, earth)[2][4][5]

II. Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the chemical[6].

  • Conduct all transfers and preparations for disposal inside a certified chemical fume hood to avoid inhalation of vapors[1][7].

  • Ensure an ABC-type fire extinguisher and a spill kit are readily accessible.

  • Eliminate all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, in the vicinity[1][2][5]. Use only non-sparking tools[1][2].

2. Waste Collection and Segregation:

  • Designate a specific, properly labeled hazardous waste container for this compound and other compatible flammable amine waste.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid[8][9].

  • Crucially, do not mix this waste with incompatible chemicals , such as strong oxidizing agents or acids[4].

  • Never pour this compound down the sink or drain[3][6][10][11]. Amines are known for strong odors and are generally not suitable for sewer disposal[10].

3. Container Management and Labeling:

  • The waste container should be filled to no more than 90% of its capacity to allow for vapor expansion[9].

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Corrosive")[6][12].

  • Keep the container tightly closed when not in use[2][8].

4. Temporary Storage in the Laboratory:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area within the laboratory[9].

  • This area should be in a well-ventilated location, away from heat and ignition sources, and ideally within a flammable storage cabinet[5][8].

  • Ensure secondary containment is used to capture any potential leaks[8].

5. Disposal of Empty Containers:

  • An empty container that has held this compound must be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (such as methanol or ethanol). Collect the rinseate as hazardous waste and add it to your flammable waste stream[3][11].

  • After triple-rinsing, deface or remove all labels, and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste[3][11].

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup of the hazardous waste[3][12].

  • Do not attempt to transport hazardous waste off-campus yourself[3].

III. Emergency Spill Protocol

In the event of a spill, immediate and correct response is crucial to prevent harm and further contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Control Vapors and Ignition Sources: If safe to do so, extinguish all nearby flames and unplug any equipment that could create a spark. Increase ventilation by opening sashes on fume hoods.

  • Contain the Spill: For small spills, cover the liquid with a non-combustible, inert absorbent material like sand, earth, or vermiculite[2].

  • Clean-Up: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container[1][2].

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, or if you are ever in doubt, contact your institution's EHS or emergency response team immediately.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generation: This compound ppe Wear Appropriate PPE: - Goggles - Lab Coat - Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Labeled, Compatible Hazardous Waste Container fume_hood->waste_container segregate Is waste compatible with contents of container? waste_container->segregate transfer Transfer Waste to Container (Fill to <90% capacity) seal_store Securely Seal and Store in Flammable Cabinet transfer->seal_store segregate->transfer Yes new_container Start a New Waste Container segregate->new_container No new_container->transfer pickup Arrange for EHS Waste Pickup seal_store->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (2S)-1,1-dimethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal information for (2S)-1,1-dimethoxypropan-2-amine (CAS No. 57390-38-2 for the racemic mixture) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on available data for the racemic form, 1,1-dimethoxypropan-2-amine, and structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for the (2S)-enantiomer.

Physicochemical and Hazard Data

The quantitative data available for 1,1-dimethoxypropan-2-amine, the racemic form of the target compound, is summarized below. This information is critical for understanding its potential hazards.

PropertyValueSource
Molecular Formula C₅H₁₃NO₂--INVALID-LINK--
Molecular Weight 119.16 g/mol --INVALID-LINK--
Boiling Point 149.3°C at 760 mmHg--INVALID-LINK--
Flash Point 44.1°C--INVALID-LINK--
Density 0.929 g/cm³--INVALID-LINK--
Vapor Pressure 4.06 mmHg at 25°C--INVALID-LINK--
Hazards Flammable, likely corrosive and irritantBased on data for similar compounds like (S)-(+)-1-Methoxy-2-propylamine which causes severe skin burns and eye damage and is flammable.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecifications
Eye and Face Protection Chemical safety goggles and a face shield.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of splashes, a chemical-resistant apron or suit should be worn.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Experimental Protocols: Handling and Disposal

The following step-by-step procedures for handling and disposal must be followed to mitigate risks.

Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all required equipment and reagents before handling the chemical.

  • Handling the Chemical:

    • Conduct all work with this compound inside a certified chemical fume hood.[1]

    • Ground all equipment to prevent static discharge, as the compound is flammable.[1]

    • Use only non-sparking tools.[1]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • In Case of a Spill:

    • Evacuate the area immediately.

    • Remove all ignition sources.

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for proper disposal.

    • Clean the spill area thoroughly with a suitable solvent.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of down the drain or in the regular trash.[1]

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Shower/Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe handle_in_hood Work in Fume Hood prep_ppe->handle_in_hood handle_grounding Ground Equipment handle_in_hood->handle_grounding spill_evacuate Evacuate Area handle_in_hood->spill_evacuate If Spill Occurs dispose_collect Collect in Labeled Container handle_in_hood->dispose_collect Routine Waste handle_no_ignition Avoid Ignition Sources handle_grounding->handle_no_ignition handle_no_ignition->dispose_collect Routine Waste spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect dispose_professional Licensed Disposal spill_collect->dispose_professional dispose_collect->dispose_professional

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.